GR 64349
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68N10O11S/c1-23(2)19-32(40(61)46-27(35(45)56)15-18-64-5)52-17-14-28(42(52)63)47-41(62)34(24(3)4)51-38(59)29(20-25-11-7-6-8-12-25)49-39(60)31(22-53)50-37(58)30(21-33(54)55)48-36(57)26(44)13-9-10-16-43/h6-8,11-12,23-24,26-32,34,53H,9-10,13-22,43-44H2,1-5H3,(H2,45,56)(H,46,61)(H,47,62)(H,48,57)(H,49,60)(H,50,58)(H,51,59)(H,54,55)/t26-,27-,28?,29-,30-,31-,32-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUNRXRFMQDMBO-BPZYSUIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N1CCC(C1=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68N10O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
921.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of GR 64349
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor. Its mechanism of action is centered on the activation of NK2 receptors, which are G-protein coupled receptors (GPCRs) predominantly expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. This activation triggers downstream signaling cascades, primarily through Gq/11 and Gs protein pathways, leading to a variety of physiological responses. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, including its binding affinity, functional potency, and the intracellular signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of the signaling and experimental workflows are provided to facilitate further research and development.
Introduction
Tachykinins are a family of neuropeptides that mediate a wide range of biological effects through the activation of three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK2 receptor is preferentially activated by the endogenous ligand neurokinin A (NKA). This compound is a conformationally constrained analogue of NKA, designed to exhibit high affinity and selectivity for the NK2 receptor. This selectivity makes this compound a valuable pharmacological tool for elucidating the physiological roles of the NK2 receptor and a potential therapeutic agent for conditions involving smooth muscle dysregulation.
Core Mechanism of Action: Selective NK2 Receptor Agonism
The primary mechanism of action of this compound is its function as a selective agonist at the tachykinin NK2 receptor. Upon binding, this compound induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins.
G-Protein Coupling and Downstream Signaling
The NK2 receptor is known to couple to at least two major G-protein families: Gq/11 and Gs.
-
Gq/11 Pathway: Activation of the Gq/11 pathway by this compound leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ is a key event in smooth muscle contraction. DAG, in concert with Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets, further contributing to the cellular response. The accumulation of inositol monophosphate (IP-1), a stable metabolite of IP3, is a reliable measure of Gq/11 pathway activation.
-
Gs Pathway: In addition to Gq/11 coupling, the NK2 receptor can also activate the Gs pathway. This leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). cAMP, in turn, activates protein kinase A (PKA), which can phosphorylate a variety of substrates, leading to diverse cellular responses.
The dual coupling of the NK2 receptor to both Gq/11 and Gs pathways suggests a complex and nuanced regulation of cellular function following agonist stimulation.
Quantitative Pharmacological Data
The following tables summarize the quantitative data for this compound's binding affinity and functional potency at human recombinant NK1 and NK2 receptors.
Table 1: Radioligand Binding Affinity of this compound
| Receptor | Radioligand | This compound pKi | Reference Compound | Reference pKi |
| NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10[1][2][3] | NKA | 8.80 ± 0.04 |
| NK1 | [³H]-septide | < 5[1][2][3] | Substance P | 8.94 ± 0.05 |
pKi is the negative logarithm of the inhibition constant (Ki).
Table 2: Functional Potency of this compound in In Vitro Assays
| Assay | Receptor | This compound pEC50 | Reference Compound | Reference pEC50 |
| IP-1 Accumulation | NK2 | 9.10 ± 0.16[1][2] | NKA | 9.35 ± 0.12 |
| NK1 | 5.95 ± 0.80[1][2] | Substance P | 8.35 ± 0.09 | |
| Calcium Mobilization | NK2 | 9.27 ± 0.26[1][2] | NKA | 9.60 ± 0.11 |
| NK1 | 6.55 ± 0.16[1][2] | Substance P | 8.84 ± 0.08 | |
| cAMP Synthesis | NK2 | 10.66 ± 0.27[1][2] | NKA | 10.22 ± 0.20 |
| NK1 | 7.71 ± 0.41[1][2] | Substance P | 8.98 ± 0.15 |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacological characterization of this compound.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the NK2 receptor using cell membranes from CHO cells stably expressing the human recombinant receptor.
Materials:
-
CHO cell membranes expressing human NK2 or NK1 receptors
-
[¹²⁵I]-NKA (for NK2) or [³H]-septide (for NK1)
-
This compound and reference compounds (NKA, Substance P)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 5-10 µ g/well .
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer
-
50 µL of various concentrations of this compound or reference compound (or buffer for total binding, and a saturating concentration of unlabeled ligand for non-specific binding).
-
50 µL of radioligand at a final concentration close to its Kd.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through GF/C filters presoaked in wash buffer using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Inositol Monophosphate (IP-1) Accumulation Assay (HTRF)
This protocol outlines a method to quantify the accumulation of IP-1 in response to this compound stimulation, using a homogeneous time-resolved fluorescence (HTRF) assay.
Materials:
-
CHO cells stably expressing human NK2 or NK1 receptors
-
IP-One HTRF assay kit (containing IP1-d2, anti-IP1-cryptate, and stimulation buffer)
-
This compound and reference compounds
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed the cells in a 384-well plate at a density of 10,000-20,000 cells/well and incubate overnight.
-
Compound Addition: Remove the culture medium and add 10 µL of stimulation buffer containing various concentrations of this compound or reference compound.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection Reagent Addition: Add 5 µL of IP1-d2 conjugate followed by 5 µL of anti-IP1-cryptate conjugate to each well.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Data Analysis: Calculate the HTRF ratio (665/620) and determine the pEC50 from the concentration-response curve.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization using the fluorescent indicator Fluo-4 AM.
Materials:
-
CHO cells stably expressing human NK2 or NK1 receptors
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound and reference compounds
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS. Remove the culture medium and add 100 µL of loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
-
Washing: Wash the cells twice with HBSS containing probenecid.
-
Measurement: Place the plate in the fluorescence reader. Record the baseline fluorescence (Ex/Em = 490/525 nm) for 10-20 seconds.
-
Compound Injection: Inject 50 µL of a 3x concentrated solution of this compound or reference compound and continue recording the fluorescence for 1-2 minutes.
-
Data Analysis: Calculate the change in fluorescence from baseline and plot the concentration-response curve to determine the pEC50.
Cyclic AMP (cAMP) Synthesis Assay (HTRF)
This protocol details the measurement of cAMP production using an HTRF-based competitive immunoassay.
Materials:
-
CHO cells stably expressing human NK2 or NK1 receptors
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
This compound and reference compounds
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed the cells in a 384-well plate.
-
Compound Addition: Add 5 µL of various concentrations of this compound or reference compound.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Detection Reagent Addition: Add 5 µL of cAMP-d2 conjugate followed by 5 µL of anti-cAMP-cryptate conjugate to each well.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Measurement: Read the plate on an HTRF-compatible reader.
-
Data Analysis: The HTRF signal is inversely proportional to the cAMP concentration. Calculate the cAMP concentration from a standard curve and determine the pEC50 from the concentration-response curve.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of this compound via the NK2 receptor.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Workflows for key functional assays.
Conclusion
This compound is a highly selective and potent NK2 receptor agonist. Its mechanism of action is characterized by the activation of the NK2 receptor, leading to the stimulation of both Gq/11 and Gs signaling pathways, which results in increased intracellular calcium and cAMP levels, respectively. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on tachykinin receptor pharmacology and related therapeutic areas. The high selectivity of this compound makes it an indispensable tool for dissecting the physiological and pathophysiological roles of the NK2 receptor.
References
- 1. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Functional Profile of GR 64349: A Potent and Selective NK2 Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
GR 64349 is a synthetic peptide analogue of Neurokinin A (NKA) that functions as a highly potent and selective agonist for the tachykinin NK2 receptor. Its conformational constraint, achieved through an R-γ-lactam modification, confers a significant increase in selectivity for the NK2 receptor over NK1 and NK3 receptors.[1][2] This high selectivity, coupled with its robust in vivo activity, has established this compound as a valuable pharmacological tool for investigating the physiological roles of the NK2 receptor and exploring its therapeutic potential.[2][3]
Core Function and Mechanism of Action
The primary function of this compound is to bind to and activate the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR).[4] Upon activation, the NK2 receptor predominantly couples to Gαq/11 proteins, initiating a canonical signaling cascade that involves the activation of phospholipase C (PLC).[1][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] This signaling pathway ultimately leads to a variety of cellular responses, most notably smooth muscle contraction.[1][6]
Interestingly, studies have also demonstrated that this compound-mediated NK2 receptor activation can stimulate the synthesis of cyclic AMP (cAMP), suggesting a potential coupling to Gαs proteins in certain cellular contexts.[1]
Quantitative Pharmacological Profile
The potency and selectivity of this compound have been extensively characterized in various in vitro assays. The following tables summarize the key quantitative data from studies utilizing human recombinant NK1 and NK2 receptors expressed in Chinese Hamster Ovary (CHO) cells and other preparations.
Table 1: Binding Affinity of this compound at Human NK1 and NK2 Receptors
| Receptor | Radioligand | pKi (mean ± SEM) | Fold Selectivity (NK2 vs. NK1) |
| NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10 | ~1,200 |
| NK1 | [³H]-septide | <5 |
Data from radioligand binding studies.[1]
Table 2: Functional Potency (pEC50) of this compound in Different Signaling Pathways
| Assay | NK2 Receptor (pEC50 ± SEM) | NK1 Receptor (pEC50 ± SEM) | Fold Potency (NK2 vs. NK1) |
| Inositol-1 Phosphate (IP-1) Accumulation | 9.10 ± 0.16 | 5.95 ± 0.80 | 1,400 |
| Intracellular Calcium Mobilization | 9.27 ± 0.26 | 6.55 ± 0.16 | 500 |
| Cyclic AMP (cAMP) Synthesis | 10.66 ± 0.27 | 7.71 ± 0.41 | 900 |
Data from functional assays in CHO cells expressing human recombinant receptors. This compound acted as a full agonist in these studies.[1]
Table 3: Potency of this compound in Native Tissue Preparations
| Tissue Preparation | EC50 |
| Rat Colon | 3.7 nM |
| Human Detrusor Muscle | 74 nM |
| Human Prostatic Urethra | 150 nM |
These values highlight the potent contractile activity of this compound in tissues rich in NK2 receptors.[3][6]
In Vivo Effects and Therapeutic Potential
The primary in vivo effect of this compound is the contraction of smooth muscle. This has been demonstrated in various animal models, leading to potential therapeutic applications in conditions requiring smooth muscle stimulation.
-
Urogenital Tract: this compound induces dose-dependent contractions of the urinary bladder and detrusor muscle.[6][7] This prokinetic effect on the bladder suggests its potential for treating urinary retention and neurogenic bladder by facilitating on-demand voiding.[1][6]
-
Gastrointestinal Tract: The agonist causes robust contractions of colorectal smooth muscle, indicating a potential utility in conditions characterized by decreased gut motility.[6]
-
Cardiovascular System: In some preparations, this compound has been shown to cause increases in ventricular contractility and perfusion pressure.[2] Notably, and in contrast to less selective NK2 agonists, this compound does not appear to cause significant hypotension, a side effect often mediated by NK1 receptor activation.[1][6][8]
Experimental Protocols
The characterization of this compound function has relied on a variety of well-established experimental methodologies.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a ligand for a specific receptor.
-
Preparation of Cell Membranes: CHO cells stably expressing either human recombinant NK1 or NK2 receptors are cultured and harvested. The cells are then homogenized in a lysis buffer and centrifuged to pellet the cell membranes. The resulting membrane preparation is washed and resuspended in a binding buffer.
-
Competitive Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-NKA for NK2 receptors or [³H]-septide for NK1 receptors) is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled competitor ligand (this compound).
-
Separation and Detection: After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Assays
These assays measure the cellular response following receptor activation.
-
Cell Culture: CHO cells expressing the receptor of interest (NK1 or NK2) are seeded into multi-well plates.
-
Ligand Stimulation: The cells are then stimulated with varying concentrations of this compound.
-
Measurement of Second Messengers:
-
IP-1 Accumulation: Following stimulation, the cells are lysed, and the accumulated IP-1 is measured using a commercially available immunoassay kit (e.g., HTRF).
-
Calcium Mobilization: Cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Upon stimulation with this compound, the change in intracellular calcium concentration is measured in real-time using a fluorometric imaging plate reader.
-
cAMP Synthesis: After stimulation, cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay (e.g., ELISA or HTRF).
-
-
Data Analysis: Dose-response curves are generated by plotting the measured response against the logarithm of the agonist concentration. The potency of the agonist is expressed as the pEC50, which is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response.
Signaling Pathways and Experimental Workflow Diagrams
Caption: NK2 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Functional Analysis of this compound.
References
- 1. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Selective and Potent NK2 Agonist - Creative Peptides [creative-peptides.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Role of GR 64349 in Neurokinin A Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GR 64349, a potent and highly selective neurokinin 2 (NK2) receptor agonist, and its role in the intricate signaling pathways of neurokinin A (NKA). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling cascades to facilitate a comprehensive understanding for research and drug development applications.
Core Concepts: Neurokinin A and the NK2 Receptor
Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides, which are involved in a wide array of physiological processes including smooth muscle contraction, inflammation, and pain transmission.[1] Tachykinins exert their effects by binding to G-protein coupled receptors (GPCRs), namely the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[2][3] While NKA can interact with other neurokinin receptors, it displays the highest affinity for the NK2 receptor.[2] The activation of the NK2 receptor initiates a cascade of intracellular signaling events that mediate the physiological responses to NKA.
This compound, a synthetic peptide analog of NKA, serves as a valuable pharmacological tool due to its high potency and selectivity for the NK2 receptor, exhibiting over 1000-fold selectivity for NK2 over NK1 receptors.[4][5] This selectivity allows for the precise investigation of NK2 receptor-mediated signaling pathways without the confounding effects of activating other neurokinin receptors.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the binding affinity, functional potency, and selectivity of this compound for neurokinin receptors.
Table 1: Binding Affinity of this compound for Human Neurokinin Receptors
| Ligand | Receptor | Preparation | Radioligand | pKi (mean ± SEM) | Reference |
| This compound | Human NK2 | CHO cells | [¹²⁵I]-NKA | 7.77 ± 0.10 | [6][7] |
| This compound | Human NK1 | CHO cells | [³H]-septide | <5 | [6][7] |
Table 2: Functional Potency (pEC₅₀) of this compound in Various Assays
| Assay | Receptor | Cell Line | pEC₅₀ (mean ± SEM) | Reference |
| IP-1 Accumulation | Human NK2 | CHO | 9.10 ± 0.16 | [6][7] |
| IP-1 Accumulation | Human NK1 | CHO | 5.95 ± 0.80 | [6][7] |
| Calcium Response | Human NK2 | CHO | 9.27 ± 0.26 | [6][7] |
| Calcium Response | Human NK1 | CHO | 6.55 ± 0.16 | [6][7] |
| Cyclic AMP Synthesis | Human NK2 | CHO | 10.66 ± 0.27 | [6][7] |
| Cyclic AMP Synthesis | Human NK1 | CHO | 7.71 ± 0.41 | [6][7] |
Table 3: Selectivity of this compound for NK2 over NK1 Receptors
| Functional Assay | Fold Selectivity (NK2 vs. NK1) | Reference |
| IP-1 Accumulation | ~1,400 | [6][7] |
| Calcium Response | ~500 | [6][7] |
| Cyclic AMP Synthesis | ~900 | [6][7] |
Signaling Pathways of Neurokinin A via the NK2 Receptor
Activation of the NK2 receptor by agonists such as NKA or this compound initiates signaling through multiple G-protein-dependent pathways. The primary pathways involve the coupling to Gαq/11 and Gαs proteins.[8][9]
Gαq/11-PLC-IP₃-Ca²⁺ Pathway
Upon agonist binding, the NK2 receptor activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC).[8][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).[3] The subsequent increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.
Gαs-Adenylate Cyclase-cAMP Pathway
The NK2 receptor can also couple to Gαs proteins, which activate adenylate cyclase.[9][10] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] cAMP then acts as a second messenger, activating protein kinase A (PKA), which in turn phosphorylates various downstream effector proteins, leading to diverse cellular responses.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for human NK1 and NK2 receptors.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human recombinant NK1 or NK2 receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, 40 µg/ml bacitracin.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA.
-
Radioligands: [¹²⁵I]-NKA for NK2 receptors; [³H]-septide for NK1 receptors.
-
Non-specific binding control: High concentration of unlabeled NKA or Substance P.
-
This compound at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest CHO cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound or buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]
Inositol Monophosphate (IP-1) Accumulation Assay
Objective: To measure the functional potency (EC₅₀) of this compound in activating the Gαq/11 pathway.
Materials:
-
CHO cells expressing human NK1 or NK2 receptors.
-
Stimulation buffer containing 10 mM LiCl.
-
This compound at various concentrations.
-
IP-1 detection kit (e.g., HTRF-based assay).
Procedure:
-
Cell Plating: Plate the CHO cells in a 96-well plate and grow to confluence.
-
Stimulation: Replace the culture medium with stimulation buffer containing varying concentrations of this compound. LiCl is included to inhibit the degradation of IP-1.
-
Incubation: Incubate the cells at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the accumulation of IP-1 according to the manufacturer's instructions for the detection kit.
-
Data Analysis: Plot the IP-1 levels against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal response (Emax).[6][7]
Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency (EC₅₀) of this compound in inducing calcium release.
Materials:
-
CHO cells expressing human NK1 or NK2 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound at various concentrations.
-
Fluorescent plate reader with an injection system.
Procedure:
-
Cell Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for a specified time at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Measurement: Place the plate in the fluorescent plate reader. Record a baseline fluorescence reading.
-
Agonist Addition: Inject varying concentrations of this compound into the wells and immediately begin recording the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the agonist concentration and fit the data to a dose-response curve to determine the EC₅₀.[6][7]
Conclusion
This compound is a powerful research tool for elucidating the physiological and pathophysiological roles of the neurokinin A and the NK2 receptor. Its high potency and selectivity enable the precise dissection of NK2 receptor-mediated signaling pathways, primarily the Gαq/11-PLC-IP₃-Ca²⁺ and Gαs-adenylate cyclase-cAMP cascades. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this field. A thorough understanding of these mechanisms is crucial for the development of novel therapeutics targeting the tachykinin system for a variety of disorders, including those affecting the gastrointestinal and respiratory systems.
References
- 1. Neurokinin A - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, A Selective and Potent NK2 Agonist - Creative Peptides [creative-peptides.com]
- 6. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacology of GR 64349
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 64349, chemically identified as [Lys³,Gly⁸,-R-γ-lactam-Leu⁹]-NKA(3-10), is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor.[1][2][3] Its high selectivity for the NK2 receptor over NK1 and NK3 receptors has made it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NK2 receptor system.[4] This guide provides a comprehensive overview of the pharmacology of this compound, including its binding affinity, functional potency, signaling pathways, and in vivo effects, presented with detailed experimental context and data visualization.
Core Pharmacological Profile
This compound distinguishes itself through its remarkable selectivity for the NK2 receptor. This selectivity is attributed to a conformational constraint introduced by an R-γ-lactam modification, which significantly reduces its affinity for the NK1 receptor.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the interaction of this compound with human recombinant NK1 and NK2 receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | This compound pKi (mean ± SEM) | This compound Affinity (Ki) | Selectivity (fold) | Reference |
| Human NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10 | ~17 nM | ~1,200 | [1][2] |
| Human NK1 | [³H]-septide | <5 | >10,000 nM | [1][2] |
Table 2: Functional Potency of this compound in Cellular Assays
| Functional Assay | Receptor | This compound pEC₅₀ (mean ± SEM) | Selectivity (fold) | Reference |
| Inositol-1 Phosphate (IP-1) Accumulation | Human NK2 | 9.10 ± 0.16 | 1,400 | [1][2][3] |
| Human NK1 | 5.95 ± 0.80 | [1][2][3] | ||
| Intracellular Calcium Mobilization | Human NK2 | 9.27 ± 0.26 | 500 | [1][2][3] |
| Human NK1 | 6.55 ± 0.16 | [1][2][3] | ||
| Cyclic AMP (cAMP) Synthesis | Human NK2 | 10.66 ± 0.27 | 900 | [1][2][3] |
| Human NK1 | 7.71 ± 0.41 | [1][2][3] |
Signaling Pathways
Activation of the NK2 receptor by this compound initiates downstream signaling cascades. The primary pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC). However, studies have also demonstrated coupling to Gs, resulting in the stimulation of adenylyl cyclase and subsequent cAMP production.[1][2]
References
- 1. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | NK2 Receptors | Tocris Bioscience [tocris.com]
GR 64349: A Technical Guide on its Effects and Central Nervous System Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR 64349 is a potent and highly selective tachykinin neurokinin 2 (NK2) receptor agonist. Extensive in vitro and in vivo research has characterized its pharmacological profile, demonstrating significant effects on smooth muscle contraction, particularly in the urinary bladder and colon. While its peripheral effects are well-documented, direct evidence of its impact on the central nervous system (CNS) remains limited. This technical guide provides a comprehensive overview of the current knowledge of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols. It also explores the potential implications for the CNS based on the known distribution of NK2 receptors and the central effects of other tachykinin ligands, while clearly delineating the existing gaps in research, most notably the absence of data on its blood-brain barrier permeability and direct central effects following intracerebroventricular administration.
Introduction
Tachykinins are a family of neuropeptides that mediate a wide range of biological effects through the activation of three distinct G-protein coupled receptors: neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3). This compound has emerged as a valuable pharmacological tool due to its high potency and selectivity for the NK2 receptor.[1][2] This selectivity allows for the specific investigation of NK2 receptor-mediated pathways, both peripherally and potentially within the central nervous system.
Mechanism of Action
This compound exerts its effects by binding to and activating the tachykinin NK2 receptor, a G-protein coupled receptor. Upon activation, the receptor couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction.[3] Additionally, NK2 receptor activation can stimulate the synthesis of cyclic AMP (cAMP).[4][5]
Caption: this compound signaling cascade via the NK2 receptor.
Quantitative Pharmacological Data
The selectivity and potency of this compound have been quantified in various in vitro and in vivo studies.
In Vitro Binding Affinities and Functional Potencies
Studies using recombinant human NK1 and NK2 receptors expressed in Chinese Hamster Ovary (CHO) cells have provided detailed information on the binding affinity and functional potency of this compound.
| Parameter | NK2 Receptor | NK1 Receptor | Selectivity (NK2/NK1) | Reference |
| Binding Affinity (pKi) | 7.77 ± 0.10 | < 5 | >1000-fold | [4][5] |
| Functional Potency (pEC50) - IP-1 Accumulation | 9.10 ± 0.16 | 5.95 ± 0.80 | ~1400-fold | [4][5] |
| Functional Potency (pEC50) - Intracellular Ca2+ | 9.27 ± 0.26 | 6.55 ± 0.16 | ~500-fold | [4][5] |
| Functional Potency (pEC50) - cAMP Synthesis | 10.66 ± 0.27 | 7.71 ± 0.41 | ~900-fold | [4][5] |
In Vivo Effects on Bladder and Colorectal Pressure in Rats
In vivo studies in anesthetized, acutely spinalized female rats have demonstrated the prokinetic effects of this compound on the urinary bladder and colon.
| Route of Administration | Dose Range | Effect on Bladder Pressure | Effect on Colorectal Pressure | Reference |
| Intravenous (IV) | 0.1 - 30 µg/kg | Dose-dependent increase | Dose-dependent increase | [6] |
| Subcutaneous (SC) | 1 - 300 µg/kg | Dose-dependent increase | Increase at higher doses (100-300 µg/kg) | [6] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for NK1 and NK2 receptors.
Methodology:
-
Membrane Preparation: Membranes from CHO cells stably expressing either human NK1 or NK2 receptors are prepared.
-
Incubation: Membranes are incubated with a radiolabeled ligand ([³H]-septide for NK1, [¹²⁵I]-neurokinin A for NK2) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for radioligand binding assay.
Functional Assays (IP-1, Calcium, cAMP)
Objective: To determine the functional potency of this compound at NK1 and NK2 receptors.
Methodology:
-
Cell Culture: CHO cells expressing either NK1 or NK2 receptors are cultured in appropriate media.
-
Stimulation: Cells are stimulated with varying concentrations of this compound.
-
Measurement:
-
IP-1 Accumulation: Intracellular inositol monophosphate (IP-1) levels are measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Intracellular Calcium: Changes in intracellular calcium concentrations are monitored using a fluorescent calcium indicator (e.g., Fura-2 AM) and a fluorometric imaging plate reader.
-
cAMP Synthesis: Intracellular cyclic AMP levels are quantified using a competitive immunoassay.
-
-
Data Analysis: Concentration-response curves are generated, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated.
Effects on the Central Nervous System: An Area for Future Research
While the peripheral effects of this compound are well-characterized, its direct effects on the central nervous system are largely unknown. This is a critical gap in our understanding of this compound's full pharmacological profile.
NK2 Receptor Distribution in the CNS
Tachykinin NK2 receptors are expressed in discrete regions of the central nervous system, including the prefrontal cortex, hippocampus, and spinal cord. This distribution suggests a potential role for NK2 receptor ligands in modulating neuronal activity and behavior.
Inferred CNS Effects from Tachykinin Research
Studies involving the intracerebroventricular (i.c.v.) administration of other tachykinins have provided some insights into the potential central roles of NK2 receptors:
-
Cardiovascular and Behavioral Responses: I.c.v. administration of neurokinin A (NKA) in rats has been shown to induce cardiovascular and behavioral responses, with some evidence suggesting the involvement of an NK2b receptor subtype.[7]
-
Anxiety: Studies with NK2 receptor antagonists have shown anxiolytic-like effects in animal models, suggesting that activation of central NK2 receptors by an agonist like this compound might produce anxiogenic-like responses.
-
Pain Perception: Intrathecal administration of an NK2 receptor antagonist did not affect visceral hypersensitivity in a rat model, suggesting that spinal NK2 receptors may not play a primary role in this type of pain processing.
It is crucial to emphasize that these are indirect lines of evidence, and dedicated studies with centrally administered this compound are necessary to confirm any direct CNS effects.
Blood-Brain Barrier Permeability: A Critical Unknown
A major limiting factor in understanding the CNS effects of systemically administered this compound is the lack of data on its ability to cross the blood-brain barrier (BBB). As a peptide-based compound, its ability to penetrate the CNS is likely limited.[8] The physicochemical properties of this compound, such as its size, charge, and lipophilicity, will determine its passive diffusion across the BBB. To date, no studies have specifically investigated the BBB permeability of this compound.
Caption: Logical relationship of BBB permeability to CNS effects.
Conclusion and Future Directions
This compound is a powerful tool for studying NK2 receptor pharmacology due to its high potency and selectivity. Its prokinetic effects on the bladder and colon are well-established. However, a significant knowledge gap exists regarding its effects on the central nervous system. Future research should prioritize:
-
Blood-Brain Barrier Permeability Studies: Quantifying the extent to which this compound crosses the BBB is essential to determine its potential for direct CNS effects after systemic administration.
-
Intracerebroventricular Administration Studies: Direct administration of this compound into the CNS would allow for the characterization of its effects on neuronal activity, neurotransmitter release, and a range of CNS-mediated behaviors.
-
Behavioral Pharmacology: Should this compound be found to cross the BBB or be effective upon central administration, a thorough investigation of its effects on anxiety, cognition, and other CNS functions would be warranted.
Addressing these research questions will provide a more complete understanding of the pharmacological profile of this compound and the role of NK2 receptors in the central nervous system.
References
- 1. Pharmacological Modulation of Blood–Brain Barrier Permeability by Kinin Analogs in Normal and Pathologic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 4. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular and behavioural effects of centrally administered tachykinins in the rat: characterization of receptors with selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Permeability of the blood-brain barrier to neuropeptides: the case for penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on GR 64349 in Rodent Models: A Technical Guide
This technical guide provides an in-depth overview of the preliminary research conducted on GR 64349 in various rodent models. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and workflows.
Introduction to this compound
This compound is a potent and highly selective peptide agonist for the tachykinin neurokinin-2 (NK2) receptor.[1][2][3] Tachykinin receptors, including NK1, NK2, and NK3, are G-protein coupled receptors (GPCRs) involved in a variety of physiological processes. This compound exhibits a strong preference for the NK2 receptor, with over 1000-fold selectivity against the NK1 receptor and over 300-fold selectivity against the NK3 receptor.[1][2][3] Its primary mechanism of action involves mimicking the endogenous ligand, Neurokinin A (NKA), to stimulate NK2 receptor-mediated signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo rodent studies of this compound.
Table 1: Receptor Potency and Selectivity
| Parameter | Species/Tissue | Value | Reference |
| EC₅₀ | Rat Colon | 3.7 nM | [1][3] |
| Selectivity | NK2 vs. NK1 | > 1000-fold | [1][3] |
| Selectivity | NK2 vs. NK3 | > 300-fold | [1][3] |
Table 2: In Vivo Efficacy in Anesthetized, Acutely Spinalized Rats
| Endpoint | Route | Dose Range | Key Findings | Reference |
| Increase in Bladder Pressure | IV | 0.01 - 10 µg/kg | Dose-related increase in pressure with rapid onset (<1 min). | [4] |
| SC | 1 - 300 µg/kg | Dose-related increase in pressure with rapid onset (<1 min). | [4] | |
| Duration of Action (Bladder) | IV | 1 µg/kg | 1.5 ± 0.07 minutes. | [4] |
| SC | 300 µg/kg | 23.9 ± 12.22 minutes. | [4] | |
| Increase in Colorectal Activity | SC | 300 µg/kg | Significant increase in colorectal pressure. | [4] |
Table 3: Cardiovascular Effects in Anesthetized Rats
| Endpoint | Route | Dose Range | Key Findings | Reference |
| Blood Pressure | IV & SC | Up to 30 µg/kg (IV) & 300 µg/kg (SC) | No significant changes observed. | [4][5] |
| Heart Rate | Not specified | Not specified | Not specified | |
| Adverse Effects | IV & SC | High Doses | Transient flushing of ears and paws. | [4] |
Signaling Pathways and Experimental Workflows
Tachykinin NK2 Receptor Signaling Pathway
Upon agonist binding, the NK2 receptor primarily couples to the Gαq/11 subunit of the heterotrimeric G-protein. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which subsequently leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This pathway ultimately results in smooth muscle contraction and other cellular responses.[6][7]
Caption: NK2 Receptor Gαq/11 Signaling Cascade.
Experimental Workflow: In Vivo Cystometry in Rodents
The study of this compound's effects on bladder function typically involves an in vivo cystometry protocol in anesthetized, spinal cord-transected rats. This model allows for the assessment of drug-induced bladder contractions independent of supraspinal control. The workflow diagram below outlines the key steps of this experimental procedure.
Caption: Workflow for In Vivo Isovolumetric Cystometry.
Detailed Experimental Protocols
In Vivo Cystometry and Colorectal Manometry in Anesthetized Rats
This protocol is adapted from studies evaluating the prokinetic effects of NK2 receptor agonists.[4]
-
Animal Model: Female Sprague-Dawley or Long Evans rats are used. An acute spinal cord transection is performed at the thoracic level (T8-T9) under anesthesia (e.g., urethane) to eliminate reflex bladder voiding coordinated by the brainstem.
-
Surgical Preparation:
-
A catheter is implanted into the jugular vein for intravenous (IV) drug administration. A separate catheter may be placed for subcutaneous (SC) injections.
-
A catheter is inserted into the bladder dome and secured with a purse-string suture. This catheter is connected to a pressure transducer to measure intravesical pressure and a syringe pump for bladder filling.
-
For colorectal manometry, a balloon-tipped catheter is inserted into the descending colon and connected to another pressure transducer.
-
-
Experimental Procedure:
-
The bladder is emptied and then filled with saline to approximately 70% of its capacity to establish a baseline pressure under isovolumetric conditions.
-
This compound or vehicle is administered through the IV or SC route in a dose-escalating manner.
-
Intravesical and colorectal pressures are continuously recorded using a data acquisition system.
-
-
Data Analysis: Key parameters measured include the baseline pressure, the peak pressure increase from baseline, and the duration of the contractile response. This data is used to generate dose-response curves.
Cardiovascular Safety Assessment in Anesthetized Rats
This protocol assesses the potential cardiovascular side effects of this compound.[4][8]
-
Animal Model: Anesthetized, freely breathing male or female rats (e.g., Sprague-Dawley).
-
Surgical Preparation:
-
A catheter is placed in a carotid or femoral artery and connected to a pressure transducer for continuous monitoring of arterial blood pressure and heart rate.
-
A catheter is implanted in the jugular vein for IV administration of the test compound.
-
-
Experimental Procedure:
-
After a stabilization period to ensure steady baseline cardiovascular parameters, this compound or vehicle is administered.
-
Mean arterial pressure (MAP) and heart rate (HR) are recorded continuously before, during, and after administration.
-
-
Data Analysis: Changes in MAP and HR from baseline are calculated and compared between treatment and vehicle groups to determine if the compound has any significant hemodynamic effects.
Conclusion
Preliminary studies in rodent models have established this compound as a potent and highly selective NK2 receptor agonist with significant prokinetic effects on the urinary bladder and colon.[4] Notably, it appears to have a favorable cardiovascular safety profile in rats, showing no significant impact on blood pressure at effective doses.[4][5] The rapid onset and relatively short duration of action, particularly after IV administration, make it a valuable tool for investigating the physiological roles of the NK2 receptor.[4] The detailed protocols and data presented herein provide a solid foundation for further research and development involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GR-64349 | NK2R agonist | Probechem Biochemicals [probechem.com]
- 3. This compound | NK2 Receptors | Tocris Bioscience [tocris.com]
- 4. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular and behavioural effects of centrally administered tachykinins in the rat: characterization of receptors with selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GR 64349 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro characterization of GR 64349, a potent and highly selective neurokinin-2 (NK2) receptor agonist. The provided methodologies are based on established in vitro studies and are intended to guide researchers in pharmacology and drug development.
Introduction
This compound ([Lys3,Gly8,-R-γ-lactam-Leu9]NKA(3-10)) is a synthetic peptide analog of Neurokinin A (NKA) that demonstrates high affinity and selectivity for the NK2 receptor over other tachykinin receptors, such as the NK1 and NK3 receptors.[1][2][3] Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of the NK2 receptor. In vitro studies are crucial for determining its potency, efficacy, and mechanism of action at a cellular level.
Data Presentation
The following tables summarize the quantitative data from in vitro functional studies on this compound, comparing its activity at human recombinant NK2 and NK1 receptors.
Table 1: Radioligand Binding Affinity of this compound
| Receptor | Radioligand | This compound pKi | Reference |
| NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10 | [1] |
| NK1 | [³H]-septide | <5 | [1] |
pKi is the negative logarithm of the inhibition constant (Ki).
Table 2: Functional Potency (pEC50) of this compound in Different In Vitro Assays
| Assay | NK2 Receptor | NK1 Receptor | Fold Selectivity (NK2 vs. NK1) | Reference |
| Inositol-1 Phosphate (IP-1) Accumulation | 9.10 ± 0.16 | 5.95 ± 0.80 | ~1,400 | [1] |
| Intracellular Calcium Mobilization | 9.27 ± 0.26 | 6.55 ± 0.16 | ~500 | [1] |
| Cyclic AMP (cAMP) Synthesis | 10.66 ± 0.27 | 7.71 ± 0.41 | ~900 | [1] |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).
Signaling Pathways
Activation of the NK2 receptor by this compound initiates downstream signaling cascades. The primary signaling pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Additionally, NK2 receptor activation has been shown to stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[1]
Figure 1: Signaling pathway activated by this compound via the NK2 receptor.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Cell Culture and Transfection
This protocol describes the general procedure for culturing and transfecting mammalian cells to express neurokinin receptors.
Materials:
-
Chinese Hamster Ovary (CHO) cells (or other suitable host cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Expression vectors containing human recombinant NK1 or NK2 receptor cDNA
-
Transfection reagent (e.g., FuGENE)
-
Selection antibiotic (e.g., G418)
Protocol:
-
Culture CHO cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
For stable transfection, seed cells in a 6-well plate and grow to 70-80% confluency.
-
Transfect the cells with the NK1 or NK2 receptor expression vectors using a suitable transfection reagent according to the manufacturer's instructions.
-
After 48 hours, begin selection by adding the appropriate selection antibiotic to the culture medium.
-
Maintain the cells under selection pressure to generate stable cell lines expressing the receptors.
-
Confirm receptor expression using appropriate methods such as radioligand binding or immunofluorescence.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the NK1 and NK2 receptors.
Materials:
-
Membranes prepared from CHO cells stably expressing NK1 or NK2 receptors
-
[³H]-septide (for NK1) or [¹²⁵I]-NKA (for NK2) radioligand
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors)
-
Non-specific binding control (e.g., high concentration of a non-labeled ligand)
-
Scintillation fluid and counter
Protocol:
-
Prepare cell membranes from the stably transfected CHO cells. Protein concentration should be determined using a standard assay (e.g., Bradford or BCA).
-
In a 96-well plate, add a fixed concentration of radioligand and varying concentrations of this compound (e.g., 0.01 nM to 10 µM) to the cell membranes (20-40 µg protein/well).
-
For determining non-specific binding, add a high concentration of a non-labeled competitor.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta or gamma counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Figure 2: General workflow for the radioligand binding assay.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to stimulate an increase in intracellular calcium levels upon receptor activation.
Materials:
-
CHO cells stably expressing NK1 or NK2 receptors
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Fluorescence plate reader with an injection system
Protocol:
-
Seed the stably transfected cells in a black, clear-bottom 96-well plate and grow to confluency.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence signal over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Analyze the dose-response data to determine the EC50 value for this compound.
Inositol-1 Phosphate (IP-1) Accumulation Assay
This assay quantifies the accumulation of IP-1, a downstream product of PLC activation, as a measure of Gq-coupled receptor activity.
Materials:
-
CHO cells stably expressing NK1 or NK2 receptors
-
IP-1 HTRF (Homogeneous Time-Resolved Fluorescence) assay kit
-
This compound
-
Stimulation buffer provided with the kit
Protocol:
-
Seed the stably transfected cells in a 96-well plate and grow to the desired confluency.
-
Remove the culture medium and add the stimulation buffer containing varying concentrations of this compound.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP-1 accumulation.
-
Lyse the cells and add the HTRF reagents (IP-1-d2 and anti-IP-1-cryptate) according to the kit manufacturer's instructions.
-
Incubate for the recommended time at room temperature to allow for the immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible reader.
-
Calculate the IP-1 concentrations based on a standard curve and determine the EC50 value for this compound from the dose-response curve.
Cyclic AMP (cAMP) Synthesis Assay
This assay measures the production of cAMP following receptor activation.
Materials:
-
CHO cells stably expressing NK1 or NK2 receptors
-
cAMP HTRF or ELISA assay kit
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Stimulation buffer
Protocol:
-
Seed the stably transfected cells in a 96-well plate.
-
Pre-incubate the cells with a phosphodiesterase inhibitor in stimulation buffer.
-
Add varying concentrations of this compound and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and perform the cAMP measurement using a suitable assay kit (e.g., HTRF or ELISA) following the manufacturer's protocol.
-
Generate a dose-response curve and calculate the EC50 value for this compound-induced cAMP synthesis.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the in vitro evaluation of this compound. These assays are fundamental in confirming its high potency and selectivity for the NK2 receptor and in elucidating the downstream signaling pathways it activates. For researchers in drug development, these methods are essential for screening and characterizing novel compounds targeting the tachykinin system.
References
Application Notes and Protocols for GR 64349 in In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of GR 64349, a potent and selective neurokinin 2 (NK2) receptor agonist, in rat models. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on various physiological systems, with a primary focus on urinary and gastrointestinal function.
Introduction to this compound
This compound is a synthetic peptide analog that acts as a highly selective agonist for the tachykinin NK2 receptor.[1] Its high affinity and selectivity make it a valuable tool for elucidating the physiological roles of the NK2 receptor in various tissues. In preclinical rat models, this compound has been primarily investigated for its prokinetic effects on the urinary bladder and colon, suggesting its potential therapeutic utility in conditions characterized by smooth muscle hypomotility.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by binding to and activating the NK2 receptor, a G-protein coupled receptor (GPCR). Upon activation, the NK2 receptor couples to Gαq/11, initiating a downstream signaling cascade that leads to smooth muscle contraction.
Neurokinin 2 (NK2) Receptor Signaling Pathway
The activation of the NK2 receptor by this compound triggers the following signaling pathway:
Caption: NK2 Receptor Signaling Pathway.
Dosage and Administration in Rat Models
The effective dosage of this compound in rats varies depending on the administration route and the desired biological response. The following tables summarize the reported dosages for inducing effects on the urinary bladder and colon.
Rat Strains
Commonly used rat strains for studying the in vivo effects of this compound include:
-
Fischer 344 (F344): An inbred strain often used in aging and cancer research.[2][3][4] They are known for their docile nature.[2]
-
Sprague Dawley (SD): An outbred strain widely used in various fields of biomedical research due to their calm disposition and good maternal characteristics.[5][6][7][8]
Recommended Dosages
| Application | Administration Route | Dosage Range | Observed Effect | Rat Strain |
| Bladder Contraction | Intravenous (IV) | 0.1 - 30 µg/kg | Dose-dependent increase in bladder pressure | F344 |
| Subcutaneous (SC) | 1 - 300 µg/kg | Dose-dependent increase in bladder pressure | F344 | |
| Intramuscular (IM) | 10 - 300 µg/kg | Rapid increase in bladder pressure | F344 | |
| Colorectal Contraction | Intravenous (IV) | 10 - 100 µg/kg | Increased colorectal pressure | F344 |
| Subcutaneous (SC) | 100 - 300 µg/kg | Increased colorectal pressure | F344 | |
| Intramuscular (IM) | 10 - 300 µg/kg | Rapid increase in colorectal pressure | F344 | |
| Induction of Urination | Intramuscular (IM) | 100 µg/kg (twice daily) | Consistent induction of urination | F344 |
| Induction of Defecation | Intramuscular (IM) | 100 µg/kg (twice daily) | Consistent induction of defecation | F344 |
Drug Preparation
This compound is soluble in water up to 1 mg/ml.[9] For in vivo studies, it is typically dissolved in sterile, physiological saline to the desired concentration immediately before administration.
Preparation of a 100 µg/ml Stock Solution:
-
Aseptically weigh 1 mg of this compound powder.
-
Dissolve the powder in 10 ml of sterile 0.9% saline.
-
Vortex briefly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[10]
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the in vivo effects of this compound in rats.
Voiding Cystometry in Anesthetized Rats
This protocol is used to measure bladder pressure and capacity in response to this compound.
Experimental Workflow:
Caption: Voiding Cystometry Workflow.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Anesthetic (e.g., urethane (B1682113), 1.2 g/kg, subcutaneous)[11]
-
Surgical instruments for laparotomy
-
PE-50 tubing for bladder catheter
-
Pressure transducer and data acquisition system (e.g., PowerLab)[12]
-
Infusion pump
-
Metabolic cage for urine collection
Procedure:
-
Anesthesia: Anesthetize the rat with urethane (1.2 g/kg, SC).[11] Ensure a sufficient depth of anesthesia by monitoring the pedal withdrawal reflex.[11]
-
Surgical Preparation: Place the rat in a supine position. Make a midline abdominal incision to expose the urinary bladder.
-
Catheter Implantation: Carefully insert a PE-50 catheter with a flared tip into the dome of the bladder and secure it with a purse-string suture.
-
Connection to Equipment: Connect the external end of the catheter to a three-way stopcock, which is then connected to a pressure transducer and an infusion pump.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes before starting the experiment.
-
Baseline Recording: Infuse saline into the bladder at a constant rate (e.g., 0.1 ml/min) and record baseline bladder pressure and voiding frequency for a stable period.
-
This compound Administration: Administer the desired dose of this compound via the chosen route (IV, SC, or IM).
-
Data Acquisition: Continue to record bladder pressure and measure voided urine volume.
-
Data Analysis: Analyze the cystometrogram for changes in basal pressure, threshold pressure for voiding, peak voiding pressure, and inter-contraction interval.
Colorectal Manometry in Anesthetized Rats
This protocol measures changes in colorectal pressure in response to this compound.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Anesthetic (e.g., urethane)
-
Manometry catheter with a balloon tip
-
Pressure transducer and data acquisition system
-
Syringe for balloon inflation
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat as described for voiding cystometry.
-
Catheter Insertion: Gently insert the manometry catheter into the rectum and advance it to the desired position in the colon.
-
Balloon Inflation: Inflate the balloon at the catheter tip with a small volume of saline (e.g., 0.1-0.2 ml) to achieve a stable baseline pressure.
-
Stabilization: Allow the preparation to stabilize for 20-30 minutes.
-
Baseline Recording: Record baseline colorectal pressure for a stable period.
-
This compound Administration: Administer the desired dose of this compound.
-
Data Acquisition: Record colorectal pressure continuously after drug administration.
-
Data Analysis: Analyze the manometry recordings for changes in the frequency and amplitude of colorectal contractions.
Rapid Voiding Detection Assay in Conscious Rats
This is a high-throughput method to assess the rapid onset of drug-induced urination and defecation.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Clean cages with absorbent paper lining the bottom
-
Stopwatch
Procedure:
-
Acclimation: Place individual rats in the clean cages and allow them to acclimate for a period of time (e.g., 30 minutes).
-
Drug Administration: Administer this compound subcutaneously or intramuscularly.
-
Observation: Immediately after injection, start a stopwatch and observe the rat continuously for the next 30 minutes.
-
Data Collection: Record the time to the first urination and/or defecation event. The number of urine spots and fecal pellets can also be quantified.[13][14][15]
-
Data Analysis: Compare the latency to voiding/defecation and the frequency of events between different treatment groups.
References
- 1. This compound | NK2 Receptors | Tocris Bioscience [tocris.com]
- 2. janvier-labs.com [janvier-labs.com]
- 3. MGI - Inbred Strains: F344 [informatics.jax.org:443]
- 4. Fischer (CDF) rat, F344/DuCrl | Animalab [animalab.eu]
- 5. janvier-labs.com [janvier-labs.com]
- 6. inotiv.com [inotiv.com]
- 7. criver.com [criver.com]
- 8. inotiv.com [inotiv.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Single-fill cystometry at varying bladder infusion rates in urethane anesthetized rats [protocols.io]
- 12. Reflex voiding in rat occurs at consistent bladder volume regardless of pressure or infusion rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Void spot assay procedural optimization and software for rapid and objective quantification of rodent voiding function, including overlapping urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for GR 64349
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 64349 is a potent and highly selective tachykinin neurokinin 2 (NK2) receptor agonist.[1][2] It exhibits an EC50 of 3.7 nM in rat colon and displays over 1000-fold and 300-fold selectivity for the NK2 receptor over the NK1 and NK3 receptors, respectively.[1][3] This high selectivity makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of the NK2 receptor.[2] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 921.12 g/mol | [4] |
| Formula | C42H68N10O11S | [4] |
| CAS Number | 137593-52-3 | [4] |
| Purity | ≥95% | [1] |
| EC50 (rat colon) | 3.7 nM | [1][3] |
| Solubility (Water) | Soluble to 1 mg/mL | [1] |
| Solubility (H2O) | ≥ 50 mg/mL (54.28 mM) | [3] |
| Storage (Powder) | Store at -20°C for up to 3 years or -80°C for up to 2 years. Keep away from moisture. | [3][4] |
| Storage (In Solvent) | Store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound. It is crucial to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for precise calculations.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the required mass of this compound:
-
Use the following formula to calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution using a molecular weight of 921.12 g/mol : Mass (mg) = 10 * 921.12 * 0.001 * 1000 = 9.21 mg
-
-
Weigh the this compound powder:
-
Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood or designated weighing area.
-
-
Dissolve the powder:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the desired volume of sterile water or DMSO to the tube. For aqueous solutions, sonication may be recommended to aid dissolution.[4]
-
Vortex the tube until the powder is completely dissolved.
-
-
Aliquot and store:
Note: If using water as the solvent for cell-based assays, it is recommended to filter-sterilize the final working solution using a 0.22 µm filter before use.[3]
Protocol 2: In Vitro Cell-Based Assay for NK2 Receptor Activation
This protocol provides a general workflow for assessing the agonistic activity of this compound on the NK2 receptor in a cell line endogenously or recombinantly expressing the receptor. The readout for this assay is the measurement of intracellular calcium mobilization.
Materials:
-
Cells expressing the NK2 receptor (e.g., CHO-K1 cells stably transfected with the human NK2 receptor)
-
Cell culture medium and supplements
-
This compound stock solution (prepared as in Protocol 1)
-
Positive control (e.g., Neurokinin A)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Culture:
-
Culture the NK2 receptor-expressing cells in appropriate medium and conditions until they reach the desired confluency for the assay.
-
-
Cell Plating:
-
Harvest the cells and seed them into a 96-well black, clear-bottom microplate at a suitable density.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for 1 hour.
-
-
Cell Washing:
-
Gently wash the cells twice with assay buffer to remove excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Add the diluted compounds to the respective wells of the microplate.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) at regular intervals to record the calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the dose-response curve and calculate the EC50 value to determine the potency of this compound.
-
Mandatory Visualizations
Caption: this compound signaling pathway via the NK2 receptor.
Caption: Experimental workflow for assessing this compound activity.
References
Application Notes and Protocols for GR 64349 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 64349 is a potent and highly selective agonist for the tachykinin neurokinin-2 (NK2) receptor, a G protein-coupled receptor involved in various physiological processes, including smooth muscle contraction and inflammation.[1][2] Understanding the binding characteristics of compounds like this compound to the NK2 receptor is crucial for drug discovery and development. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of test compounds, such as this compound, for the human NK2 receptor.
Data Presentation
The binding affinity of this compound and the endogenous ligand, Neurokinin A (NKA), for the human NK2 receptor is summarized in the table below. The data is presented as pKi, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | Receptor | Radioligand | pKi | Ki (nM) | Reference |
| This compound | Human NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10 | ~17 | [3][4][5] |
| Neurokinin A (NKA) | Human NK2 | [¹²⁵I]-NKA | ~9.2 | ~0.63 | [6] |
Signaling Pathway
The tachykinin NK2 receptor is a G protein-coupled receptor (GPCR). Upon agonist binding, such as with this compound or the endogenous ligand Neurokinin A, the receptor undergoes a conformational change, leading to the activation of intracellular G proteins, primarily Gq/11. This activation initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in a cellular response.
Caption: Agonist binding to the NK2 receptor activates the Gq/11 signaling pathway.
Experimental Protocols
This section details the procedures for preparing cell membranes and conducting the radioligand binding assay.
Preparation of Cell Membranes from CHO Cells Expressing Human NK2 Receptors
This protocol describes the preparation of crude cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human tachykinin NK2 receptor.
Materials:
-
CHO cells expressing human NK2 receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., Roche cOmplete™ Protease Inhibitor Cocktail)
-
Homogenizer (Dounce or Polytron)
-
Centrifuge and ultracentrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Harvest cultured CHO cells expressing the NK2 receptor.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension on ice using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the high-speed centrifugation step.
-
Resuspend the final membrane pellet in a suitable buffer (e.g., Binding Buffer without BSA) and determine the protein concentration using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
This compound Radioligand Binding Assay Protocol
This competitive binding assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand ([¹²⁵I]-Neurokinin A) from the NK2 receptor.
Materials:
-
Membrane preparation from CHO cells expressing human NK2 receptor
-
[¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA)
-
This compound or other test compounds
-
Neurokinin A (unlabeled) for non-specific binding determination
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 3 mM MnCl₂, 0.1% Bovine Serum Albumin (BSA), and protease inhibitors.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 3 mM MnCl₂, 0.1% BSA.
-
96-well microplates
-
Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Gamma counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compound (this compound) in Binding Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add Binding Buffer.
-
Non-specific Binding (NSB): Add a high concentration of unlabeled Neurokinin A (e.g., 1 µM).
-
Test Compound: Add the desired concentration of the test compound.
-
-
-
Reaction:
-
To each well, add the diluted membrane preparation (typically 5-20 µg of protein per well).
-
Add [¹²⁵I]-NKA to each well at a final concentration close to its Kd value (e.g., 0.5 nM).
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[7]
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three to four times with ice-cold Wash Buffer to separate bound from free radioligand.
-
-
Counting:
-
Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[4]
Experimental Workflow Diagram
Caption: Workflow for the this compound receptor binding assay.
References
- 1. This compound | NK2 Receptors | Tocris Bioscience [tocris.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Intravenous and Subcutaneous Administration of GR 64349
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 64349 is a potent and highly selective tachykinin neurokinin 2 (NK2) receptor agonist.[1][2][3][4] It has demonstrated significant prokinetic effects, particularly in stimulating bladder and colorectal smooth muscle contraction.[5] This has positioned this compound as a potential therapeutic agent for conditions characterized by bladder and bowel dysfunction, such as in individuals with spinal cord injury.[5] The route of administration is a critical factor in determining the pharmacokinetic and pharmacodynamic profile of a drug. This document provides a detailed comparison of intravenous (IV) and subcutaneous (SC) administration of this compound, summarizing available data and providing comprehensive experimental protocols to guide further research.
Data Presentation
Pharmacodynamic Effects: Bladder and Colorectal Pressure in Anesthetized Rats
The following tables summarize the dose-dependent effects of this compound on isovolumetric bladder pressure and colorectal pressure in anesthetized, acutely spinalized female rats.
Table 1: Effect of Intravenous (IV) Administration of this compound on Isovolumetric Bladder Pressure [5]
| Dose (µg/kg) | Increase in Bladder Pressure (cm H₂O, mean ± SD) |
| 0.01 | 5.3 ± 1.5 |
| 0.03 | 12.0 ± 2.0 |
| 0.1 | 25.7 ± 3.5 |
| 0.3 | 40.5 ± 4.5 (n=2) |
| 1.0 | 58.3 ± 5.0 |
| 3.0 | 65.0 ± 4.1 |
| 10.0 | 68.3 ± 3.8 |
Table 2: Effect of Subcutaneous (SC) Administration of this compound on Isovolumetric Bladder Pressure [5]
| Dose (µg/kg) | Increase in Bladder Pressure (cm H₂O, mean ± SD) |
| 1 | 3.8 ± 1.3 |
| 3 | 8.3 ± 2.1 |
| 10 | 19.5 ± 4.5 |
| 30 | 35.0 ± 6.2 |
| 100 | 48.8 ± 7.5 |
| 300 | 55.0 ± 8.0 |
Table 3: Onset and Duration of Action of this compound on Bladder Pressure [5]
| Route of Administration | Dose (µg/kg) | Onset of Action | Duration of Action (minutes, mean ± SD) |
| Intravenous (IV) | 0.01 - 10 | < 1 minute | 1.5 ± 0.07 (for 1 µg/kg dose) |
| Subcutaneous (SC) | 1 - 300 | < 1 minute | 23.9 ± 12.22 (for 300 µg/kg dose) |
Table 4: Effect of Subcutaneous (SC) Administration of this compound on Colorectal Pressure [5]
| Dose (µg/kg) | Increase in Colorectal Pressure | Duration of Action (minutes) |
| 100 | Yes | 20 - 25 |
| 300 | Yes | 20 - 25 |
Note: Intravenous administration of this compound also induced increases in colorectal pressure at similar doses to those that activated the bladder, with a duration of up to 20 minutes after a 100 µg/kg dose.[5]
Pharmacokinetic Parameters
Experimental Protocols
I. In Vivo Pharmacodynamic Assessment in Anesthetized Rats
This protocol is adapted from studies investigating the prokinetic effects of this compound.[5]
A. Animal Model:
-
Species: Female Sprague-Dawley rats (230-300 g).
-
Anesthesia: Urethane (1.2 g/kg, intraperitoneal).
-
Surgical Preparation:
-
Perform a low abdominal midline incision to expose the urinary bladder.
-
Insert a PE-50 catheter into the dome of the bladder and secure it with a ligature for isovolumetric pressure recording.
-
Insert a PE-50 catheter into the carotid artery for blood pressure monitoring.
-
Insert a PE-50 catheter into the jugular vein for intravenous drug administration.
-
Insert a catheter into the colon for colorectal pressure measurement.
-
Perform a spinal cord transection at the T9-T10 level.
-
B. Drug Administration:
-
Formulation: Dissolve this compound in sterile 0.9% saline.
-
Intravenous (IV) Administration:
-
Administer the drug solution via the jugular vein catheter.
-
Dose range: 0.01 - 10 µg/kg.[5]
-
Follow each injection with a saline flush.
-
-
Subcutaneous (SC) Administration:
-
Inject the drug solution into the loose skin on the back of the neck.
-
Dose range: 1 - 300 µg/kg.[5]
-
C. Data Collection and Analysis:
-
Continuously record isovolumetric bladder pressure, colorectal pressure, and arterial blood pressure using pressure transducers connected to a data acquisition system.
-
Measure the baseline pressure before drug administration.
-
Quantify the peak increase in pressure and the duration of the response following each dose.
-
Analyze the data to generate dose-response curves.
II. Pharmacokinetic Study Protocol
A. Animal Model and Housing:
-
Species: Male or female Sprague-Dawley rats (as appropriate for the study).
-
Housing: House animals individually in metabolic cages to allow for urine and feces collection if required. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.
B. Drug Administration:
-
Formulation: As described in the pharmacodynamic protocol.
-
Intravenous (IV) Administration:
-
Administer a single bolus dose of this compound via the tail vein or a cannulated jugular vein.
-
-
Subcutaneous (SC) Administration:
-
Administer a single injection into the dorsal thoracic region.
-
C. Blood Sampling:
-
Collect serial blood samples (approximately 0.2-0.3 mL) from the tail vein or a cannulated carotid artery at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store the plasma samples at -80°C until analysis.
D. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
E. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate the following pharmacokinetic parameters for both IV and SC routes:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity.
-
t₁/₂: Elimination half-life.
-
CL: Clearance (for IV administration).
-
Vd: Volume of distribution (for IV administration).
-
-
Calculate the absolute bioavailability (F%) of the subcutaneous administration using the formula: F% = (AUCsc / AUCiv) x (Doseiv / Dosesc) x 100.
Visualizations
Signaling Pathway of this compound at the NK2 Receptor
Caption: this compound activates the NK2 receptor, leading to Gq and Gs protein signaling cascades.
Experimental Workflow: Pharmacodynamic Assessment
Caption: Workflow for the in vivo pharmacodynamic assessment of this compound.
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for conducting a pharmacokinetic study of this compound.
Discussion and Conclusion
The available data demonstrates that this compound is a potent NK2 receptor agonist with rapid onset of action following both intravenous and subcutaneous administration in rats.[5] Intravenous administration appears to be more potent in eliciting an increase in bladder pressure at lower doses compared to subcutaneous administration.[5] However, subcutaneous administration results in a significantly longer duration of action.[5] Notably, unlike some other NK receptor agonists, this compound did not cause significant hypotension at the tested doses for either route of administration.[5]
The choice between intravenous and subcutaneous administration will depend on the desired therapeutic outcome. The rapid and potent effect of IV administration may be suitable for acute settings, while the prolonged duration of action of SC administration could be advantageous for chronic management of bladder and bowel dysfunction, potentially allowing for less frequent dosing.
The lack of comprehensive public data on the pharmacokinetics of this compound highlights a critical knowledge gap. The detailed protocols provided herein offer a framework for researchers to conduct the necessary studies to fully characterize the pharmacokinetic profile of this compound following both intravenous and subcutaneous administration. This information is essential for optimizing dosing regimens and advancing the clinical development of this promising therapeutic agent.
References
Application Notes and Protocols for GR 64349 in Organ Bath Experiments with Colon Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 64349 is a potent and highly selective tachykinin NK2 receptor agonist. The tachykinin NK2 receptor is a key player in the regulation of gastrointestinal motility, and its activation typically leads to smooth muscle contraction. These application notes provide a detailed protocol for utilizing this compound in organ bath experiments with isolated colon tissue to characterize its pharmacological effects and to investigate the underlying physiological mechanisms.
Data Presentation
Quantitative Pharmacological Data for this compound
| Parameter | Species | Tissue | Value | Reference |
| EC50 | Rat | Colon | 3.7 nM[1] | Tocris Bioscience |
| Selectivity | - | NK2 vs NK1 | > 1000-fold[1] | Tocris Bioscience |
| Selectivity | - | NK2 vs NK3 | > 300-fold[1] | Tocris Bioscience |
Experimental Protocols
Preparation of Isolated Colon Tissue
This protocol is adapted from established methods for preparing rodent colonic tissue for organ bath studies.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection tools (scissors, forceps)
-
Petri dish lined with Sylgard
Procedure:
-
Humanely euthanize the rat via cervical dislocation.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully excise the entire colon and place it immediately into a Petri dish containing ice-cold, carbogen-aerated Krebs-Henseleit solution.
-
Gently flush the colonic contents with Krebs-Henseleit solution.
-
Transfer the colon to a Sylgard-lined Petri dish and remove any adhering mesenteric fat and connective tissue.
-
Open the colon along the mesenteric border to form a flat sheet.
-
By sharp dissection, carefully remove the mucosal and submucosal layers to obtain a preparation of the colonic smooth muscle.
-
Cut longitudinal or circular muscle strips of approximately 10 mm in length and 2-3 mm in width.
Organ Bath Experimental Setup
Apparatus:
-
Isolated organ bath system with a 10-20 mL jacketed tissue chamber
-
Thermostatically controlled water circulator (to maintain 37°C)
-
Carbogen gas supply
-
Isometric force transducer
-
Data acquisition system
Procedure:
-
Mount the prepared colon tissue strip in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue strip to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.
-
Apply an initial resting tension of 1 gram to the tissue strip.
-
Allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Krebs-Henseleit solution every 15-20 minutes.
-
During equilibration, spontaneous contractile activity may be observed.
Investigating the Effect of this compound
Procedure:
-
Following the equilibration period, record a stable baseline of spontaneous activity.
-
Prepare a stock solution of this compound in distilled water or a suitable solvent.
-
Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the agonist to the organ bath at regular intervals (e.g., every 3-5 minutes or once the previous response has reached a plateau). A typical concentration range to explore would be from 10^-10 M to 10^-6 M.
-
Record the contractile response (increase in tension) at each concentration.
-
Following the completion of the concentration-response curve, wash the tissue extensively with fresh Krebs-Henseleit solution to return to baseline.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for organ bath studies with this compound.
Tachykinin NK2 Receptor Signaling Pathway in Colonic Smooth Muscle
Caption: Simplified signaling cascade of NK2 receptor activation in colon.
References
Troubleshooting & Optimization
GR 64349 Technical Support Center: Solubility and Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the handling of GR 64349 in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful preparation and storage of this potent and selective tachykinin NK2 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is sterile, distilled water.[1][2] For in vivo experiments, this compound has also been successfully dissolved in 0.9% saline.[3]
Q2: What is the solubility of this compound in water?
A2: The reported solubility of this compound in water varies, with sources indicating solubility up to 1 mg/mL[4] and another suggesting it is soluble to at least 50 mg/mL, although the saturation point was not determined.[1]
Q3: How should I store the lyophilized powder of this compound?
A3: The lyophilized powder should be stored in a tightly sealed container, away from moisture, at -20°C for up to three years or at -80°C for longer-term storage of up to two years.[1][4]
Q4: How should I store aqueous stock solutions of this compound?
A4: Aqueous stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored in sealed vials.[1] For short-term storage, -20°C for up to one month is recommended. For longer-term storage, -80°C for up to six months is advisable.[1]
Troubleshooting Guides
Issue: Difficulty Dissolving this compound
If you are experiencing issues with dissolving this compound, please follow the steps outlined in the workflow below.
Dissolution Workflow for this compound.
Detailed Steps & Considerations:
-
Initial Preparation: Before opening the vial, allow the lyophilized powder to equilibrate to room temperature to prevent condensation, which can affect stability.
-
Solvent Addition: Start by adding a small amount of sterile water to the vial.
-
Mechanical Agitation: Gently vortex the vial. If particles remain, sonication in a water bath for short intervals is recommended to aid dissolution.[4]
-
Observation: Visually inspect the solution against a light source to ensure all particles have dissolved.
-
Troubleshooting: If the peptide does not fully dissolve, you can try adding more solvent incrementally. For particularly stubborn peptides, the pH of the solution can be a critical factor in solubility.
Issue: Ensuring Stability of Aqueous Solutions
Key Factors and Mitigation for Solution Stability.
Best Practices for Maintaining Stability:
-
pH: Peptides are often most stable at a slightly acidic pH. For long-term storage of solutions, using a sterile buffer with a pH between 5 and 6 is a good practice.[5] Avoid alkaline conditions (pH > 8) as this can accelerate the degradation of certain amino acids.[6]
-
Temperature: Store aqueous solutions at or below -20°C. Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.[5]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to degradation. It is highly recommended to aliquot the stock solution into single-use volumes.[1]
-
Sterility: To prevent microbial growth, which can degrade the peptide, use sterile water and sterile filtration (0.22 µm filter) for your solutions, especially if they will be stored for an extended period.[1]
Data at a Glance
Solubility of this compound
| Solvent | Reported Solubility | Notes |
| Water | 1 mg/mL | Sonication is recommended to aid dissolution.[4] |
| Water | ≥ 50 mg/mL | Saturation point not determined.[1] |
| 0.9% Saline | - | Used for in vivo studies.[3] |
Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Keep away from moisture.[4] |
| Lyophilized Powder | -80°C | Up to 2 years | Long-term storage.[1] |
| Aqueous Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| Aqueous Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol for Preparation of a 1 mg/mL this compound Stock Solution in Water
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Solvent Addition: Using a calibrated pipette, add the required volume of sterile, distilled water to the vial to achieve a final concentration of 1 mg/mL.
-
Dissolution: Gently vortex the vial. If complete dissolution is not immediate, place the vial in a sonicating water bath for 5-10 minute intervals until the solution is clear.
-
Sterilization (Optional but Recommended): If the solution is intended for cell culture or long-term storage, filter it through a 0.22 µm sterile filter into a sterile container.[1]
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term or -80°C for long-term storage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
Optimizing GR 64349 concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of GR 64349 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor.[1] The NK2 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the periphery, including on inflammatory cells and smooth muscle of the bronchial, gastrointestinal, and urinary tracts. This compound mimics the action of the endogenous ligand, neurokinin A (NKA), to activate the NK2 receptor and its downstream signaling pathways.
Q2: What is the recommended starting concentration range for this compound in cell culture?
A2: Based on published studies using Chinese Hamster Ovary (CHO) cells expressing human recombinant NK2 receptors, a broad concentration range from picomolar to micromolar has been used. For initial experiments, a concentration range of 0.1 pM to 10 µM is recommended to capture the full dose-response curve for various signaling readouts.[2][3] The optimal concentration will be cell-type and assay-dependent.
Q3: What are the known downstream signaling pathways activated by this compound?
A3: this compound, upon binding to the NK2 receptor, activates multiple signaling pathways. The primary pathways involve the activation of Gq/11 and Gs G-proteins.[4] This leads to the stimulation of Phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[4] Additionally, this compound stimulation leads to an increase in intracellular cyclic AMP (cAMP) levels.[2][3]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a lyophilized powder. For stock solutions, it is soluble in water up to 1 mg/mL. It is recommended to reconstitute the peptide in sterile, nuclease-free water or a suitable buffer. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or below.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low cellular response to this compound | Low Receptor Expression: The cell line may not endogenously express the NK2 receptor or express it at very low levels. | - Use a cell line known to express the NK2 receptor or transiently/stably transfect your cells with a vector encoding the NK2 receptor. - Confirm receptor expression using techniques like qPCR, Western blot, or flow cytometry. |
| Peptide Degradation: Improper storage or handling of the this compound stock solution. | - Prepare fresh aliquots of this compound from a new vial. - Avoid multiple freeze-thaw cycles.[5] - Consider the stability of the peptide in your specific cell culture medium over the time course of the experiment. | |
| Incorrect Concentration: The concentration of this compound used may be too low to elicit a response. | - Perform a dose-response experiment with a wide range of concentrations (e.g., 1 pM to 10 µM) to determine the optimal effective concentration for your cell type and assay. | |
| High background signal or off-target effects | High Concentration of this compound: Very high concentrations may lead to non-specific binding and activation of other receptors or signaling pathways. | - Lower the concentration of this compound to a range where specific NK2 receptor-mediated effects are observed. - Use a selective NK2 receptor antagonist (e.g., saredutant) to confirm that the observed effects are mediated by the NK2 receptor. |
| Contaminants in Peptide Preparation: The peptide preparation may contain impurities that are causing non-specific effects. | - Ensure you are using a high-purity grade of this compound. - Consider potential contaminants from the synthesis process, such as trifluoroacetic acid (TFA), which can affect cell viability.[5] | |
| Cell death or cytotoxicity observed | High Peptide Concentration: Although specific data for this compound is limited, high concentrations of some peptides can be cytotoxic.[6] | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line. - Use concentrations well below the cytotoxic threshold for your functional assays. |
| Contamination of Cell Culture: Microbial contamination can lead to cell death. | - Regularly check cell cultures for signs of contamination. - Use sterile techniques when preparing and handling this compound solutions and cell cultures. | |
| Inconsistent results between experiments | Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or serum concentration can affect cellular responses. | - Use cells within a consistent passage number range. - Seed cells at a consistent density and treat them at a similar level of confluency. - Ensure consistent serum concentrations in your culture medium, as serum components can sometimes interfere with peptide activity. |
| Inaccurate Pipetting: Errors in preparing serial dilutions can lead to significant variability. | - Use calibrated pipettes and perform serial dilutions carefully. - Prepare a master mix of the treatment solution to add to replicate wells to minimize pipetting variability. |
Quantitative Data Summary
The following tables summarize the potency of this compound in activating various signaling pathways in CHO cells stably expressing the human NK2 receptor.
Table 1: Potency (pEC50) of this compound in Functional Assays
| Assay | Cell Line | pEC50 (Mean ± SEM) | Reference |
| Inositol Phosphate (IP-1) Accumulation | CHO-hNK2R | 9.10 ± 0.16 | [2][3] |
| Intracellular Calcium Mobilization | CHO-hNK2R | 9.27 ± 0.26 | [2][3] |
| Cyclic AMP (cAMP) Synthesis | CHO-hNK2R | 10.66 ± 0.27 | [2][3] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Effective Concentration Range of this compound in a Published Study
| Assay | Cell Line | Concentration Range Tested | Reference |
| cAMP Accumulation | CHO-hNK2R | 0.19 pM - 1 µM | [2][3] |
| IP-1 Accumulation | CHO-hNK2R | 1.69 pM - 10 µM | [2][3] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound using a Calcium Mobilization Assay
This protocol outlines a method to determine the concentration-dependent effect of this compound on intracellular calcium levels in a cell line expressing the NK2 receptor.
Materials:
-
Cells expressing the NK2 receptor
-
Cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES buffer)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding:
-
Seed the NK2 receptor-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS/HEPES buffer.
-
Aspirate the culture medium from the wells and add 100 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Wash:
-
Gently aspirate the loading solution and wash the cells twice with 100 µL of HBSS/HEPES buffer.
-
After the final wash, leave 100 µL of HBSS/HEPES buffer in each well.
-
-
Preparation of this compound Serial Dilutions:
-
Prepare a stock solution of this compound in water or a suitable buffer.
-
Perform serial dilutions of the this compound stock solution in HBSS/HEPES buffer to achieve a range of concentrations (e.g., 10x final concentration). A typical range would be from 10 pM to 100 µM.
-
-
Measurement of Calcium Flux:
-
Place the 96-well plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.
-
Establish a stable baseline reading for approximately 10-20 seconds.
-
Inject 10 µL of the this compound dilutions (or buffer as a negative control) into the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence (ΔF).
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Cytotoxicity Assay for this compound using MTT Assay
This protocol is to assess the potential cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Cell culture medium
-
96-well clear tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Positive control for cytotoxicity (e.g., Triton X-100)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in cell culture medium at a range of concentrations, including concentrations higher than those planned for functional assays (e.g., 1 µM to 1 mM).
-
Include wells with medium only (negative control) and a positive control for cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability).
-
Plot the percentage of cell viability against the this compound concentration to determine the cytotoxic concentration 50 (CC50).
-
Visualizations
Caption: this compound signaling pathway via the NK2 receptor.
Caption: Experimental workflow for a dose-response assay.
References
- 1. This compound | NK2 Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 5. genscript.com [genscript.com]
- 6. journals.physiology.org [journals.physiology.org]
Potential off-target effects of GR 64349 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using GR 64349, a potent and selective tachykinin NK2 receptor agonist. The information addresses potential issues, including off-target effects that may be encountered at high concentrations during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective agonist for the tachykinin neurokinin-2 (NK2) receptor, which is a G-protein coupled receptor (GPCR).[1] Upon binding, it activates the Gq signaling pathway, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and both DAG and elevated calcium levels activate protein kinase C (PKC), leading to various cellular responses.
Q2: How selective is this compound for the NK2 receptor over other tachykinin receptors?
This compound displays a high degree of selectivity for the NK2 receptor over the NK1 and NK3 receptors. In radioligand binding studies, its affinity for the NK2 receptor is substantially higher than for the NK1 receptor.[2][3] Functional assays, such as those measuring inositol monophosphate (IP-1) accumulation and intracellular calcium mobilization, have demonstrated that this compound is significantly more potent at the NK2 receptor.[2][3][4]
Q3: What are the potential off-target effects of this compound at high concentrations?
While this compound is highly selective, at high concentrations, the potential for off-target effects increases. The most probable off-targets are the other tachykinin receptors, namely NK1 and NK3, due to some level of structural homology.[5][6] High concentrations of this compound may lead to the activation of these receptors, potentially causing physiological responses not mediated by the NK2 receptor. For instance, activation of the NK1 receptor is associated with vasodilation and could potentially lead to hypotension.[7]
Q4: I am observing unexpected physiological responses in my animal model when using high doses of this compound. How can I troubleshoot this?
If you observe unexpected effects, consider the following troubleshooting steps:
-
Dose-Response Analysis: Perform a thorough dose-response study to determine if the unexpected effect is dose-dependent and occurs only at high concentrations.
-
Use of Selective Antagonists: To confirm if the effect is mediated by an off-target receptor (e.g., NK1 or NK3), pre-treat the animals with selective antagonists for these receptors before administering a high concentration of this compound. For example, a selective NK1 receptor antagonist like aprepitant (B1667566) could be used.[8]
-
In Vitro Confirmation: Isolate tissues or cells relevant to the observed in-vivo effect and perform in-vitro functional assays (e.g., calcium mobilization) to directly test the activity of high concentrations of this compound on NK1 and NK3 receptors in that specific tissue.
Q5: Can this compound activate signaling pathways other than the Gq/PLC pathway?
The primary signaling pathway for all three tachykinin receptors is the Gq/PLC pathway.[6][9] However, some studies have shown that at high agonist concentrations, GPCRs can couple to other G-proteins. For instance, this compound has been observed to stimulate cyclic AMP (cAMP) synthesis, suggesting potential coupling to Gs-proteins, although with much lower potency than its primary Gq-mediated signaling.[2][3]
Data Presentation
Table 1: Selectivity Profile of this compound at Human Tachykinin Receptors
| Assay Type | Receptor | Parameter | Value | Selectivity (NK2 vs. NK1) |
| Radioligand Binding | NK2 | pKi | 7.77 ± 0.10 | ~1,200-fold |
| NK1 | pKi | < 5 | ||
| IP-1 Accumulation | NK2 | pEC50 | 9.10 ± 0.16 | ~1,400-fold |
| NK1 | pEC50 | 5.95 ± 0.80 | ||
| Calcium Mobilization | NK2 | pEC50 | 9.27 ± 0.26 | ~500-fold |
| NK1 | pEC50 | 6.55 ± 0.16 | ||
| cAMP Synthesis | NK2 | pEC50 | 10.66 ± 0.27 | ~900-fold |
| NK1 | pEC50 | 7.71 ± 0.41 |
Data compiled from studies on human recombinant receptors.[2][3][4]
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is a general guideline for determining the binding affinity of this compound to tachykinin receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for NK1 and NK2 receptors.
Materials:
-
Cell membranes expressing the target receptor (NK1 or NK2).
-
Radioligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2).
-
This compound.
-
Assay buffer.
-
Non-specific binding control (a high concentration of a known non-radiolabeled ligand).
-
96-well plates.
-
Filter mats.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the different concentrations of this compound.
-
For total binding wells, add assay buffer instead of this compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through filter mats, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure the functional potency of this compound.
Objective: To determine the EC50 of this compound for activating NK1 and NK2 receptors.
Materials:
-
Cells stably expressing the target receptor (NK1 or NK2).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
This compound.
-
96- or 384-well black, clear-bottom plates.
-
Fluorometric imaging plate reader.
Procedure:
-
Seed the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in assay buffer.
-
Use a fluorometric imaging plate reader to measure the baseline fluorescence.
-
Add the different concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.
-
Determine the peak fluorescence response for each concentration.
-
Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Inositol Monophosphate (IP-1) Accumulation Assay
This protocol provides a method to quantify the accumulation of a downstream second messenger.
Objective: To determine the EC50 of this compound for Gq-coupled signaling through NK1 and NK2 receptors.
Materials:
-
Cells stably expressing the target receptor (NK1 or NK2).
-
IP-1 accumulation assay kit (e.g., HTRF-based).
-
Stimulation buffer containing lithium chloride (LiCl) to inhibit IP-1 degradation.
-
This compound.
-
HTRF-compatible plate reader.
Procedure:
-
Seed the cells in the appropriate microplates.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Remove the cell culture medium and add the this compound dilutions to the cells.
-
Incubate to allow for IP-1 accumulation.
-
Lyse the cells and add the HTRF detection reagents as per the kit manufacturer's protocol.
-
Incubate to allow for the detection reaction to occur.
-
Read the plate on an HTRF-compatible reader.
-
Calculate the IP-1 concentration for each concentration of this compound and plot a dose-response curve to determine the EC50 value.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound via the NK2 receptor.
References
- 1. This compound | NK2 Receptors | Tocris Bioscience [tocris.com]
- 2. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aprepitant - Wikipedia [en.wikipedia.org]
- 9. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting In Vivo Delivery of GR 64349
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of GR 64349, a potent and selective tachykinin NK2 receptor agonist.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective peptide agonist for the tachykinin NK2 receptor.[1] It functions by mimicking the action of the endogenous ligand, neurokinin A (NKA), at this receptor. The NK2 receptor is a G-protein coupled receptor that, upon activation, primarily couples to Gq/11, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[2] This signaling cascade is involved in smooth muscle contraction. This compound is highly selective, displaying over 1000-fold selectivity for the NK2 receptor compared to the NK1 receptor and over 300-fold selectivity compared to the NK3 receptor.[1]
Q2: What are the main challenges I might encounter with the in vivo delivery of this compound?
While this compound is water-soluble, researchers may encounter challenges related to its short duration of action, potential for off-target effects at high concentrations, and achieving consistent results. As a peptide, it may also be susceptible to degradation by proteases in vivo, although its modified structure (R-γ-lactam-Leu) is designed to provide some stability.[1]
Q3: How should I prepare this compound for in vivo administration?
This compound is soluble in water up to 1 mg/mL.[1] For higher concentrations, some suppliers suggest it is soluble up to 50 mg/mL in water, though saturation may be unknown.[3] Another option is a 20% ethanol/water mixture.[4] It is recommended to prepare fresh solutions for each experiment. If a stock solution is prepared, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation.[3] Before administration, ensure the solution is clear and free of particulates.
II. Troubleshooting Guides
Problem 1: Lower than Expected Efficacy or Inconsistent Results
Possible Causes:
-
Suboptimal Dosing: The dose of this compound may be insufficient to elicit the desired response.
-
Rapid Clearance: this compound has a significantly shorter duration of action compared to other NK2 agonists when administered intravenously.[5]
-
Route of Administration: The chosen route of administration may not be optimal for the target tissue or desired pharmacokinetic profile.
-
Peptide Degradation: The peptide may be degrading either in the formulation or after administration.
Solutions:
-
Conduct a Dose-Response Study: If you are observing a weak effect, it is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.[5]
-
Adjust the Route of Administration: Intravenous (IV) administration leads to a rapid onset but short duration of action.[5] Subcutaneous (SC) administration may provide a more sustained exposure.[5] Consider the desired pharmacokinetics for your experiment.
-
Ensure Proper Handling and Storage: Store the lyophilized peptide at -20°C. Once reconstituted, aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles.[3]
-
Consider Formulation Strategies: For prolonged exposure, you may need to explore advanced formulation strategies, although for many applications, its short action is a desirable trait.[5]
Problem 2: Off-Target Effects Observed
Possible Causes:
-
High Doses: Although highly selective, at very high concentrations, this compound could potentially interact with NK1 or NK3 receptors.[1] For instance, hypotension can be a side effect mediated by NK1 receptor activation.[5]
-
Animal Model Specificity: The expression and sensitivity of tachykinin receptors can vary between species and even strains.
Solutions:
-
Confirm Dose: Re-evaluate your dosing calculations. It is important to note that this compound has been shown to be free of hypotensive effects at doses up to 30 µg/kg IV and 300 µg/kg SC in rats.[5]
-
Use Selective Antagonists: To confirm that the observed effects are mediated by the NK2 receptor, you can use a selective NK2 receptor antagonist as a control.
-
Literature Review: Consult literature for typical dosing ranges in your specific model. Dosing in rats for bladder activity has been reported in the range of 0.01–10 μg/kg IV and 1–300 μg/kg SC.[5]
III. Data and Protocols
Physicochemical and Biological Properties
| Property | Value | Source |
| Molecular Weight | 921.12 g/mol | |
| Formula | C42H68N10O11S | |
| Sequence | KDSFVGLM (Modifications: Leu-7 = R-γ-lactam-Leu, Met-8 = C-terminal amide) | |
| Purity | ≥95% | |
| Solubility | Soluble to 1 mg/ml in water. Also soluble in 20% ethanol/water. | [4] |
| Storage | Store lyophilized powder at -20°C. Store stock solutions at -80°C. | [3] |
| EC50 | 3.7 nM in rat colon | [1] |
| Selectivity | >1000-fold over NK1 receptors; >300-fold over NK3 receptors | [1] |
Experimental Protocol: Reconstitution of this compound for In Vivo Use
-
Calculate Required Volume: Based on the desired concentration and the mass of the lyophilized powder, calculate the volume of solvent needed. For example, to make a 1 mg/mL stock solution, add 1 mL of sterile water to 1 mg of this compound powder.
-
Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Add the calculated volume of sterile water or other appropriate solvent.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the peptide.[6]
-
Sterile Filtration: For intravenous administration, it is recommended to filter the final solution through a 0.22 µm syringe filter to ensure sterility.
-
Storage: Use the solution immediately or aliquot into smaller volumes and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[3]
IV. Visualizations
Caption: Simplified signaling pathway of this compound via the NK2 receptor.
Caption: Troubleshooting workflow for low efficacy of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. This compound | NK2 Receptors | Tocris Bioscience [tocris.com]
- 2. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:137593-52-3 | Potent, selective NK2 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
GR 64349 degradation and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of GR 64349.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized this compound?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment.[1][2][3] Keeping the peptide away from moisture and light is crucial for its stability.[2][4]
Q2: How should I store this compound once it is in solution?
A2: Peptide solutions are significantly more prone to degradation. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C for up to one month or -80°C for up to six months.[2][3] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[4] Long-term storage of peptides in solution is generally not recommended.[3]
Q3: What are the primary degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively published, peptides with similar amino acid compositions are susceptible to several degradation mechanisms. Given its sequence (KDSFVGLM with modifications), this compound is potentially vulnerable to:
-
Oxidation: The Methionine (Met) residue is prone to oxidation, forming methionine sulfoxide (B87167).[5] This can be accelerated by exposure to air and certain metal ions.[5]
-
Deamidation: The Asparagine (Asn) residue can undergo deamidation to form aspartic acid or isoaspartic acid.[6] This is a common non-enzymatic modification of peptides.
-
Hydrolysis: The peptide backbone can be cleaved by hydrolysis, particularly at aspartic acid residues.[7]
Q4: What is the solubility of this compound?
A4: this compound is reported to be soluble in water up to 1 mg/ml.[1] Another source suggests a solubility of ≥ 50 mg/mL in water.[2] For cell-based assays, stock solutions of 10 mM have been successfully prepared in DMSO.[8]
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Peptide
-
Problem: The lyophilized this compound powder is not fully dissolving in water or aqueous buffer.
-
Possible Causes:
-
The peptide may have formed aggregates.
-
The concentration attempted is too high.
-
The pH of the solvent is close to the isoelectric point of the peptide.
-
-
Solutions:
-
Sonication: Briefly sonicate the solution to help break up aggregates.[9][10]
-
pH Adjustment: If the peptide is acidic, try dissolving it in a slightly basic buffer. If it is basic, a slightly acidic buffer may help.
-
Use of Organic Solvents: For preparing concentrated stock solutions, consider using a small amount of an organic solvent like DMSO, then dilute with the aqueous buffer.[8][11] When diluting, add the peptide stock solution to the buffer slowly while vortexing.
-
Issue 2: Loss of Biological Activity in Experiments
-
Problem: The observed biological effect of this compound is lower than expected or inconsistent.
-
Possible Causes:
-
Degradation of the peptide: The peptide may have degraded due to improper storage or handling.
-
Adsorption to surfaces: Peptides can adsorb to plastic or glass surfaces, reducing the effective concentration.[4]
-
Incorrect concentration: The initial solubilization may have been incomplete, leading to a lower actual concentration.
-
-
Solutions:
-
Prepare Fresh Solutions: Always aim to use freshly prepared solutions for your experiments.
-
Proper Storage: Ensure that both the lyophilized powder and any stock solutions are stored at the recommended temperatures and protected from light and moisture.[1][2][3]
-
Use Low-Binding Tubes: Consider using low-protein-binding microcentrifuge tubes for storing and diluting the peptide solution.
-
Verify Concentration: After solubilization, centrifuge the solution to pellet any undissolved peptide and use the supernatant. Consider performing a concentration determination if possible.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 3 years[4] | Store in a desiccator, protected from light and moisture.[2][4] |
| -80°C | Up to 2 years[2] | Sealed storage, away from moisture.[2] | |
| Stock Solution | -20°C | Up to 1 month[2][3] | Aliquot to avoid freeze-thaw cycles; use tightly sealed vials.[3] |
| -80°C | Up to 6 months[2] | Sealed storage, away from moisture.[2] |
Table 2: Solubility of this compound
| Solvent | Reported Solubility | Reference |
| Water | 1 mg/mL | [1] |
| Water | ≥ 50 mg/mL | [2] |
| DMSO | 10 mM (for stock solution) | [8] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM Aqueous Stock Solution of this compound
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of sterile, distilled water required to achieve a 1 mM concentration. The molecular weight of this compound is 921.12 g/mol .
-
Add the calculated volume of water to the vial.
-
Gently vortex the vial to dissolve the peptide. If dissolution is slow, sonicate the vial for a few minutes.
-
Once fully dissolved, aliquot the solution into low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vivo Administration of this compound in Rats (as described in cited literature)
This is a summary of a published protocol and should be adapted to meet specific experimental and institutional guidelines.
-
Solution Preparation: Prepare the desired concentration of this compound in a suitable vehicle (e.g., saline).
-
Administration Routes:
-
Dosage: The cited study used a dose range of 0.01–10 µg/kg for IV administration and 1–300 µg/kg for SC administration in rats.[12]
Visualizations
References
- 1. jpt.com [jpt.com]
- 2. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 3. Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Chemical pathways of peptide degradation. VIII. Oxidation of methionine in small model peptides by prooxidant/transition metal ion systems: influence of selective scavengers for reactive oxygen intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deamidation - Wikipedia [en.wikipedia.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize GR 64349 tachyphylaxis in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent and selective tachykinin NK2 receptor agonist, GR 64349. The primary focus is to address the common challenge of tachyphylaxis, or rapid desensitization of the receptor response, during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective peptide agonist for the tachykinin neurokinin-2 (NK2) receptor, which is a G-protein coupled receptor (GPCR).[1] Upon binding, it primarily activates two key signaling pathways:
-
Gq Pathway: This pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is a common readout for receptor activation.
-
Gs Pathway: Activation of this pathway stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[2]
Q2: What is tachyphylaxis and why is it a concern in experiments with this compound?
A2: Tachyphylaxis, also known as desensitization, is a rapid decrease in the response to a drug following repeated administration.[3][4] For GPCRs like the NK2 receptor, this occurs through a series of molecular events including receptor phosphorylation by G-protein coupled receptor kinases (GRKs), recruitment of β-arrestin, and subsequent receptor internalization (endocytosis).[3][4] This process reduces the number of available receptors on the cell surface, leading to a diminished cellular response upon subsequent agonist stimulation. Understanding and minimizing tachyphylaxis is crucial for obtaining reproducible and accurate experimental results, especially in studies involving prolonged or repeated exposure to this compound.
Q3: Does this compound induce significant tachyphylaxis?
A3: Interestingly, studies have shown that this compound may induce less tachyphylaxis compared to the endogenous NK2 receptor agonist, neurokinin A (NKA), under certain experimental conditions. In experiments using Xenopus oocytes expressing the human NK2 receptor, repeated applications of NKA led to a complete loss of response, whereas repeated applications of this compound did not cause significant desensitization. This difference is potentially attributed to the lower efficacy of this compound compared to NKA.
Q4: What are the key experimental parameters to consider for minimizing this compound-induced tachyphylaxis?
A4: To minimize tachyphylaxis, researchers should carefully consider the following:
-
Agonist Concentration: Use the lowest concentration of this compound that elicits a robust and reproducible response. Higher concentrations are more likely to induce receptor desensitization.
-
Exposure Time: Minimize the duration of exposure to this compound. Continuous, prolonged exposure will promote receptor internalization and downregulation.
-
Washout Periods: Incorporate adequate washout periods between agonist applications to allow for receptor resensitization, which involves the recycling of internalized receptors back to the cell surface.
-
Cell Density: The number of cells used in an assay can influence the observed response and the degree of tachyphylaxis. Optimizing cell density is recommended.
Q5: How can I experimentally measure tachyphylaxis of the NK2 receptor?
A5: Tachyphylaxis can be quantified by measuring the cellular response to repeated agonist stimulation over time. A common method is to use a functional assay, such as a calcium mobilization assay. The general steps are:
-
Stimulate the cells with a defined concentration of this compound and measure the initial response (e.g., peak calcium flux).
-
Wash out the agonist and incubate the cells in an agonist-free buffer for a specific period.
-
Re-stimulate the cells with the same concentration of this compound and measure the second response.
-
The degree of tachyphylaxis is determined by the reduction in the second response compared to the first.
Receptor internalization, a key mechanism of tachyphylaxis, can be directly measured using techniques like ELISA with tagged receptors or live-cell imaging with fluorescently labeled receptors.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Diminishing response to repeated this compound application | Receptor desensitization (tachyphylaxis) due to prolonged or high-concentration exposure. | - Reduce the concentration of this compound to the lowest effective dose.- Decrease the duration of agonist exposure.- Increase the length of the washout period between applications to allow for receptor resensitization. |
| High background signal in functional assays (e.g., Calcium Flux) | - Constitutive receptor activity.- Cell stress or poor health.- Autofluorescence of compounds or cells. | - Use an inverse agonist to assess constitutive activity.- Ensure optimal cell culture conditions and check cell viability before the experiment.- Include appropriate controls (e.g., cells only, vehicle control) to determine the source of background fluorescence. |
| No response or very weak response to this compound | - Low receptor expression in the cell line.- Inactive this compound.- Suboptimal assay conditions. | - Verify NK2 receptor expression in your cell line using a positive control like Neurokinin A.- Confirm the integrity and proper storage of your this compound stock.- Optimize assay parameters such as cell density, dye loading conditions (for calcium assays), and incubation times. |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before and during plating.- Calibrate pipettes and use reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with a buffer to maintain a humid environment. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from functional assays.
Table 1: In Vitro Potency of this compound at Human NK2 Receptors
| Assay Type | Parameter | Value | Cell Line | Reference |
| IP-1 Accumulation | pEC50 | 9.10 ± 0.16 | CHO | [5][6] |
| Calcium Mobilization | pEC50 | 9.27 ± 0.26 | CHO | [5][6] |
| cAMP Synthesis | pEC50 | 10.66 ± 0.27 | CHO | [5][6] |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).
Table 2: In Vivo Dosage of this compound in Rats
| Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Intravenous (IV) | 0.1 - 30 µg/kg | Increased bladder and colorectal pressure | [7][8] |
| Subcutaneous (SC) | 1 - 300 µg/kg | Increased bladder and colorectal pressure | [7][8] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Assess Tachyphylaxis
This protocol is designed to measure the desensitization of the NK2 receptor in response to this compound by quantifying intracellular calcium flux.
Materials:
-
Cells expressing the human NK2 receptor (e.g., HEK293 or CHO cells)
-
Black, clear-bottom 96-well microplates
-
This compound
-
Neurokinin A (NKA) as a positive control
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Seeding: Seed the NK2 receptor-expressing cells into the 96-well plates at an optimized density and culture overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127 and diluting it in the assay buffer to the final working concentration.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
-
-
Baseline Reading: Place the cell plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds) before adding the agonist.
-
First Stimulation:
-
Inject a working concentration of this compound into the wells.
-
Immediately begin kinetic measurement of fluorescence for 2-3 minutes to capture the peak response.
-
-
Washout:
-
Gently aspirate the agonist-containing medium.
-
Wash the cells three times with pre-warmed assay buffer.
-
After the final wash, add fresh assay buffer and incubate for the desired recovery period (e.g., 15, 30, or 60 minutes) at 37°C.
-
-
Second Stimulation:
-
Place the plate back in the reader and measure the baseline fluorescence again.
-
Inject the same concentration of this compound and measure the kinetic response as before.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for both the first and second stimulations.
-
Calculate the percentage of desensitization as: (1 - (Peak Response 2 / Peak Response 1)) * 100%.
-
Protocol 2: Receptor Internalization Assay (ELISA-based)
This protocol quantifies the amount of NK2 receptor remaining on the cell surface after agonist exposure.
Materials:
-
Cells expressing an N-terminally tagged (e.g., HA or FLAG) NK2 receptor
-
This compound
-
Primary antibody against the tag (e.g., anti-HA)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS)
-
Microplate reader capable of measuring absorbance
Procedure:
-
Cell Seeding: Seed the tagged NK2 receptor-expressing cells into a 96-well plate and culture overnight.
-
Agonist Treatment: Treat the cells with different concentrations of this compound or vehicle for a specified time (e.g., 30 minutes) at 37°C to induce internalization.
-
Fixation: Place the plate on ice, aspirate the medium, and wash twice with ice-cold PBS. Fix the cells with the fixation solution for 20 minutes at room temperature.
-
Blocking: Wash the cells three times with wash buffer. Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the cells three times with wash buffer. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Detection:
-
Wash the cells five times with wash buffer.
-
Add the TMB substrate and incubate until a blue color develops.
-
Add the stop solution to quench the reaction.
-
-
Signal Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: A decrease in the absorbance signal in this compound-treated wells compared to vehicle-treated wells indicates receptor internalization.
Visualizations
Caption: this compound signaling and desensitization pathway.
Caption: Workflow for quantifying tachyphylaxis.
Caption: Troubleshooting logic for diminished cellular response.
References
- 1. biorxiv.org [biorxiv.org]
- 2. innoprot.com [innoprot.com]
- 3. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G protein-coupled receptors and signaling pathways regulating growth responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Peptide Agonist GR 64349
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GR 64349, a potent and selective tachykinin NK2 receptor agonist. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key pharmacological data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide analogue of Neurokinin A (NKA) that acts as a potent and highly selective agonist for the tachykinin NK2 receptor, a G protein-coupled receptor (GPCR).[1][2][3][4] Its primary mechanism of action is to bind to and activate the NK2 receptor, which then couples to G proteins (primarily Gq/11 and Gs) to initiate downstream signaling cascades.[5] This activation leads to the mobilization of intracellular calcium, accumulation of inositol (B14025) phosphates, and synthesis of cyclic AMP (cAMP).[6][7]
Q2: What are the key advantages of using this compound compared to the endogenous ligand, Neurokinin A (NKA)?
A2: this compound offers several advantages over NKA for experimental use. It exhibits significantly higher selectivity for the NK2 receptor over NK1 and NK3 receptors, reducing the potential for off-target effects.[1][2][3] Additionally, this compound has been shown to have increased resistance to peptidases compared to NKA, leading to greater stability in biological preparations.[2] Some studies also suggest that repeated application of this compound results in less receptor desensitization compared to NKA.[8]
Q3: What are the recommended storage and solubility conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C.[1][4] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9] The peptide is soluble in water up to 1 mg/ml.[1][4] It is recommended to filter and sterilize water-based stock solutions using a 0.22 µm filter before use.[9]
Q4: What are the known off-target effects of this compound?
A4: this compound is known for its high selectivity for the NK2 receptor. It displays over 1000-fold selectivity for NK2 over NK1 receptors and over 300-fold selectivity over NK3 receptors.[1][3][4] However, at very high concentrations, some activity at the NK1 receptor has been observed, though it is significantly less potent than at the NK2 receptor.[6][7] In vivo studies have shown that unlike less selective NK2 agonists, this compound does not typically cause hypotension, an effect mediated by NK1 receptor activation.[10]
Troubleshooting Guide
Issue 1: Low or no observable response to this compound in a functional assay.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Ensure this compound has been stored correctly at -20°C (powder) or -80°C (solution). Avoid repeated freeze-thaw cycles. Prepare fresh aliquots from a new vial if degradation is suspected. |
| Incorrect Concentration | Verify the calculations for your stock solution and final assay concentrations. Perform a concentration-response curve to ensure you are using an effective concentration range (typically in the low nanomolar range). |
| Cell Line Issues | Confirm that your cell line endogenously expresses the NK2 receptor at sufficient levels. If using a recombinant cell line, verify the expression of the NK2 receptor (e.g., via qPCR or Western blot). Ensure cells are healthy and within a low passage number. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. Ensure that any necessary co-factors or components of the assay buffer are present. |
| Receptor Desensitization | While this compound causes less desensitization than NKA, prolonged exposure can still lead to reduced responsiveness.[8] Consider using shorter incubation times or performing washout steps between agonist applications. |
Issue 2: High background signal in functional assays.
| Possible Cause | Troubleshooting Step |
| Constitutive Receptor Activity | Some GPCRs can exhibit agonist-independent activity, leading to a high basal signal. This can be more pronounced in over-expression systems. Consider using a lower expression construct or measuring the effect of an inverse agonist if available. |
| Assay Reagent Issues | Check for contamination or degradation of assay reagents (e.g., fluorescent dyes, antibodies). Prepare fresh reagents and run appropriate controls (e.g., cells only, buffer only). |
| Cell Health | Stressed or dying cells can lead to a high background signal. Ensure optimal cell culture conditions and check cell viability before starting the experiment. |
Issue 3: Inconsistent results or high variability between replicates.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Allow adherent cells to settle evenly on the plate before incubation. |
| Edge Effects in Plates | Edge effects can cause variability in multi-well plates. Avoid using the outer wells or fill them with a buffer to maintain a more uniform environment across the plate. |
Quantitative Data Summary
The following tables summarize the pharmacological data for this compound across various in vitro assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Preparation | pKi | Ki (nM) | Reference |
| Human NK2 | [¹²⁵I]-NKA | CHO Cells | 7.77 ± 0.10 | ~17 | [6][7] |
| Human NK1 | [³H]-septide | CHO Cells | <5 | >10,000 | [6][7] |
Table 2: Functional Potency of this compound
| Assay | Receptor | Preparation | pEC50 | EC50 (nM) | Reference |
| Inositol-1 Phosphate (IP-1) Accumulation | Human NK2 | CHO Cells | 9.10 ± 0.16 | ~0.08 | [6][7] |
| Inositol-1 Phosphate (IP-1) Accumulation | Human NK1 | CHO Cells | 5.95 ± 0.80 | ~1122 | [6][7] |
| Intracellular Calcium Mobilization | Human NK2 | CHO Cells | 9.27 ± 0.26 | ~0.05 | [6][7] |
| Intracellular Calcium Mobilization | Human NK1 | CHO Cells | 6.55 ± 0.16 | ~282 | [6][7] |
| Cyclic AMP (cAMP) Synthesis | Human NK2 | CHO Cells | 10.66 ± 0.27 | ~0.02 | [6][7] |
| Cyclic AMP (cAMP) Synthesis | Human NK1 | CHO Cells | 7.71 ± 0.41 | ~20 | [6][7] |
| Contraction | Rat Colon | Native Tissue | - | 3.7 | [1][3][4] |
Visualizations
Caption: Signaling pathway of the NK2 receptor activated by this compound.
Caption: Experimental workflow for a calcium flux assay using this compound.
Detailed Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol describes how to measure the mobilization of intracellular calcium in response to this compound stimulation in a cell line expressing the tachykinin NK2 receptor.
Materials:
-
HEK293 cells stably expressing the human tachykinin NK2 receptor.
-
Assay medium: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM).
-
This compound peptide.
-
Black, clear-bottom 96-well microplates.
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating:
-
The day before the assay, seed the NK2 receptor-expressing cells into black, clear-bottom 96-well plates at a density of 50,000 cells/well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium dye loading solution according to the manufacturer's instructions, typically in assay medium.
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile water.
-
Perform serial dilutions of the this compound stock solution in assay medium to create a range of concentrations (e.g., from 10 µM to 1 pM) at 5X the final desired concentration.
-
-
Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically add 25 µL of the this compound dilutions (or buffer as a negative control) to the corresponding wells of the cell plate.
-
Continue recording the fluorescence signal for at least 120 seconds to capture the peak response.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Inositol Monophosphate (IP-1) Accumulation Assay
This protocol describes a method to quantify the accumulation of IP-1, a stable downstream product of the Gq signaling pathway, using a competitive immunoassay format (e.g., HTRF).
Materials:
-
CHO-K1 cells stably expressing the human tachykinin NK2 receptor.
-
Stimulation buffer: Typically HBSS containing 50 mM LiCl.
-
This compound peptide.
-
IP-1 accumulation assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody).
-
White, solid-bottom 96-well or 384-well microplates.
-
HTRF-compatible plate reader.
Methodology:
-
Cell Plating:
-
Seed the NK2 receptor-expressing cells into a white 96-well plate at a density of 40,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Aspirate the culture medium and add the this compound dilutions to the cells.
-
Incubate the plate at 37°C for 30-60 minutes. The LiCl in the buffer prevents the degradation of IP-1.
-
-
Cell Lysis and Detection:
-
Following the stimulation period, add the IP1-d2 conjugate and the anti-IP1 cryptate antibody (prepared in the kit's lysis buffer) to each well according to the manufacturer's protocol.
-
Incubate the plate at room temperature for 1 hour in the dark to allow the immunoassay to reach equilibrium.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (d2).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
The HTRF ratio is inversely proportional to the amount of IP-1 produced by the cells.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent GR 64349 Activity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent activity of GR 64349 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor.[1] Its primary mechanism of action is to bind to and activate the NK2 receptor, a G-protein coupled receptor (GPCR). This activation stimulates downstream signaling pathways, including the mobilization of intracellular calcium and the accumulation of inositol-1-phosphate (IP-1), leading to various physiological responses.[2]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
Proper storage is critical to maintaining the stability and activity of this compound. Recommendations are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Up to 2 years | Store in a desiccator, protected from light. |
| Stock Solution (in water or buffer) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in water or buffer) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to use sterile, purified water. The solubility of this compound in water is at least 1 mg/mL. For cell culture experiments, the stock solution should be sterile-filtered through a 0.22 µm filter.
Q4: Can I store this compound solution at 4°C?
Long-term storage of peptide solutions at 4°C is not recommended due to the increased risk of microbial contamination and degradation. For short-term use (a few days), refrigeration may be acceptable, but for longer periods, freezing is essential.
Troubleshooting Guides
Issue 1: Diminished or Inconsistent this compound Activity in Long-Term Cell Culture
Possible Causes:
-
Peptide Degradation: Peptides are susceptible to degradation in aqueous environments, especially at physiological temperatures (37°C) and in the presence of enzymes found in cell culture media supplemented with serum.
-
Adsorption to Surfaces: Peptides can adsorb to plasticware, reducing the effective concentration in the media.
-
Improper Storage of Stock Solutions: Repeated freeze-thaw cycles or prolonged storage at improper temperatures can lead to a loss of peptide activity.
-
Cell Line Instability: Over long-term culture, cell lines can undergo phenotypic changes, including alterations in receptor expression levels, which can affect their responsiveness to this compound.
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: For long-term studies, it is advisable to add freshly diluted this compound to the cell culture medium at each medium change rather than relying on the stability of the peptide in the media for extended periods.
-
Optimize Storage of Stock Solutions: Aliquot your stock solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles.
-
Include a Positive Control: In each experiment, include a positive control with a fresh batch of this compound to compare the activity of the experimental batch.
-
Monitor Receptor Expression: Periodically assess the expression of the NK2 receptor in your cell line using techniques like qPCR or flow cytometry to ensure consistent expression levels over time.
-
Consider Serum-Free Media: If experimentally feasible, consider using serum-free or reduced-serum media to minimize enzymatic degradation of the peptide.
-
Use Peptidase Inhibitors: The inclusion of a broad-spectrum peptidase inhibitor cocktail in the culture medium can help to reduce the enzymatic degradation of this compound.
Issue 2: Variability in Experimental Results Between Batches of this compound
Possible Causes:
-
Differences in Peptide Purity or Counter-ion Content: Variations between synthesis batches can lead to differences in the net peptide content and purity.
-
Inaccurate Quantification of Stock Solutions: Errors in weighing the lyophilized powder or in dilution can lead to inconsistencies in the final concentration.
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Always review the CoA for each new batch of this compound to check for purity and net peptide content. Adjust calculations accordingly.
-
Perform a Dose-Response Curve: For each new batch, perform a dose-response experiment to determine the EC50 and ensure it is consistent with previous batches and published values.
-
Accurate Weighing and Reconstitution: Use a calibrated analytical balance to weigh the lyophilized powder. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Quantitative Data Summary
Table 1: this compound Receptor Binding and Functional Activity
| Parameter | Receptor | Value | Species | Reference |
| pKi | Human NK2 | 7.77 ± 0.10 | Human | [2] |
| Human NK1 | <5 | Human | [2] | |
| pEC50 (IP-1 Accumulation) | Human NK2 | 9.10 ± 0.16 | Human | [2] |
| Human NK1 | 5.95 ± 0.80 | Human | [2] | |
| pEC50 (Calcium Mobilization) | Human NK2 | 9.27 ± 0.26 | Human | [2] |
| Human NK1 | 6.55 ± 0.16 | Human | [2] | |
| EC50 (Functional Assay) | Rat NK2 | 3.7 nM | Rat | [1] |
Experimental Protocols
Protocol 1: In Vitro Bioactivity Assay for this compound using Calcium Mobilization
This protocol describes a method to assess the bioactivity of this compound by measuring its ability to induce calcium mobilization in cells expressing the NK2 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human NK2 receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Seeding: Seed the NK2 receptor-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Incubation: Remove the cell culture medium and add the dye-loading buffer to each well. Incubate the plate at 37°C for 60 minutes in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Baseline Reading: Add HBSS to each well and measure the baseline fluorescence for a few cycles.
-
Agonist Addition: Prepare serial dilutions of this compound. Inject the different concentrations of this compound into the wells and immediately start measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50.
Visualizations
Caption: this compound signaling pathway via the NK2 receptor.
Caption: Troubleshooting workflow for inconsistent this compound activity.
References
Technical Support Center: GR 64349 In Vivo Injection Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and troubleshooting of GR 64349 solutions for in vivo injection.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vivo injections?
A1: this compound is soluble in water.[1] For in vivo applications, sterile, pyrogen-free water or a buffered saline solution such as phosphate-buffered saline (PBS) is recommended to maintain physiological pH and osmolarity.
Q2: What is the solubility of this compound?
A2: The solubility of this compound in water is reported to be at least 1 mg/mL.[1] One supplier suggests a solubility of ≥ 50 mg/mL in H2O, though saturation may not be known.[2] Another source indicates solubility up to 1 mg/mL in a 20% ethanol (B145695)/water mixture.[3]
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation may indicate that the compound has exceeded its solubility limit in the chosen vehicle or that it has come out of solution due to temperature changes or pH shifts. Please refer to the troubleshooting guide below for steps to address this issue.
Q4: How should I store the this compound stock solution?
A4: For powdered this compound, storage at -20°C is recommended.[1] Once dissolved, it is advisable to aliquot the stock solution and store it at -80°C for long-term use (up to 6 months) or at -20°C for shorter-term use (up to 1 month) to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation or Cloudiness in Solution | Concentration exceeds solubility limit. | - Gently warm the solution to 37°C to aid dissolution. - If precipitation persists, dilute the solution to a lower concentration. - Consider preparing the solution in a vehicle containing a small percentage of a co-solvent like ethanol (e.g., 20% ethanol in water), but verify compatibility with your experimental model.[3] |
| pH of the vehicle. | - Ensure the pH of your vehicle (e.g., PBS) is within a physiological range (typically 7.2-7.4). - Adjust the pH if necessary, ensuring the adjustment does not negatively impact the compound's stability or the experimental animal. | |
| Low Temperature. | - Allow the solution to come to room temperature before use. Peptides can sometimes precipitate out of solution at colder temperatures. | |
| Difficulty Dissolving the Compound | Insufficient mixing. | - Vortex the solution for 1-2 minutes. - Sonication can also be used to aid dissolution.[4] |
| Inconsistent Experimental Results | Improper solution storage. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] - Ensure the storage temperature is appropriate (-20°C or -80°C).[2] |
| Degradation of the compound. | - Prepare fresh solutions for each experiment if stability is a concern. - Protect the solution from light if the compound is light-sensitive. |
Quantitative Data Summary
Solubility of this compound
| Solvent/Vehicle | Reported Solubility | Source |
| Water | 1 mg/mL | [1] |
| H₂O | ≥ 50 mg/mL | [2] |
| 20% Ethanol / Water | 1 mg/mL | [3] |
Experimental Protocols
Protocol for Preparation of this compound Solution for In Vivo Injection
1. Materials:
- This compound powder
- Sterile, pyrogen-free water for injection or sterile phosphate-buffered saline (PBS, pH 7.4)
- Sterile, conical centrifuge tubes
- Vortex mixer
- (Optional) Sonicator water bath
- Sterile filters (0.22 µm)
- Sterile syringes and needles
2. Procedure:
- Calculate the required amount: Determine the mass of this compound needed based on the desired final concentration and volume.
- Weigh the compound: Carefully weigh the this compound powder in a sterile microcentrifuge tube.
- Add the vehicle: Add the appropriate volume of sterile water or PBS to the tube.
- Dissolve the compound:
- Cap the tube securely and vortex for 1-2 minutes until the powder is completely dissolved.
- If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[4]
- Sterile filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube. This step is critical to ensure the sterility of the final injection solution.
- Storage: Use the solution immediately or aliquot it into sterile tubes for storage at -20°C or -80°C.[2]
Visualizations
Caption: Workflow for preparing this compound solution for in vivo injection.
For researchers investigating the mechanism of action of this compound, it is important to understand its role as a tachykinin NK2 receptor agonist.[1]
Caption: Simplified signaling pathway of the this compound NK2 receptor agonist.
References
Validation & Comparative
GR 64349 vs. Neurokinin A: A Comparative Analysis of Potency and Selectivity at Tachykinin Receptors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between receptor agonists is paramount for experimental design and therapeutic application. This guide provides an objective comparison of GR 64349 and the endogenous ligand Neurokinin A (NKA), focusing on their potency and selectivity for the tachykinin NK2 receptor.
This compound is a synthetic, conformationally constrained analogue of Neurokinin A, designed to be a potent and selective agonist for the tachykinin NK2 receptor.[1][2][3] In contrast, Neurokinin A, an endogenous tachykinin peptide, exhibits broader activity across tachykinin receptor subtypes.[2][4] This guide synthesizes experimental data to highlight the distinct pharmacological profiles of these two compounds.
Quantitative Comparison of Potency and Selectivity
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of this compound and Neurokinin A at human recombinant NK1 and NK2 receptors. The data is primarily drawn from a comprehensive study by Perdona et al. (2019), which allows for a direct comparison under consistent experimental conditions.[5][6][7]
| Compound | NK2 Receptor (pKi) | NK1 Receptor (pKi) | Selectivity for NK2 over NK1 |
| This compound | 7.77 ± 0.10 | <5 | ~1,300-fold[6] |
| Neurokinin A (NKA) | - | - | 15-fold[6] |
| Substance P | - | - | ~138-fold more selective for NK1 over NK2[6] |
| Table 1: Comparative Binding Affinities of this compound and NKA at NK1 and NK2 Receptors. |
| Functional Assay | Compound | NK2 Receptor (pEC50) | NK1 Receptor (pEC50) | Selectivity for NK2 over NK1 |
| IP-1 Accumulation | This compound | 9.10 ± 0.16 | 5.95 ± 0.80 | 1,400-fold[5][6] |
| Neurokinin A (NKA) | Potent full agonist[8] | More potent than this compound[8] | - | |
| Intracellular Calcium Response | This compound | 9.27 ± 0.26 | 6.55 ± 0.16 | 500-fold[5][6] |
| Neurokinin A (NKA) | ~150-fold more potent than Substance P[9] | - | - | |
| cAMP Synthesis | This compound | 10.66 ± 0.27 | 7.71 ± 0.41 | ~900-fold[5][6] |
| Neurokinin A (NKA) | Potent agonist[6] | Potent agonist[6] | - | |
| Table 2: Comparative Functional Potencies of this compound and NKA at NK1 and NK2 Receptors. |
The data clearly demonstrates that this compound is a highly potent and selective NK2 receptor agonist.[1][10] It exhibits significantly greater selectivity for the NK2 receptor over the NK1 receptor compared to the endogenous ligand, Neurokinin A.[2][6] In functional assays, this compound consistently demonstrates substantially higher potency at the NK2 receptor.[5][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Radioligand Binding Assays
These assays were performed to determine the binding affinity of the compounds to the NK1 and NK2 receptors.
NK2 Receptor Binding Assay:
-
Cell Line: Chinese Hamster Ovary (CHO) cells expressing human recombinant NK2 receptors.[6]
-
Procedure: Cell membranes were incubated with the radioligand and various concentrations of the competing ligand (this compound or NKA). Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. After incubation, the bound and free radioligand were separated by filtration. The amount of bound radioactivity was then measured to determine the displacement of the radioligand by the test compound.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.[5][6]
NK1 Receptor Binding Assay:
-
Cell Line: CHO cells expressing human recombinant NK1 receptors.[6]
-
Procedure and Data Analysis: The protocol is similar to the NK2 receptor binding assay, with the appropriate cell line and radioligand.
Functional Assays
These assays were conducted to measure the potency of the agonists in eliciting a cellular response following receptor activation.
Inositol-1 Phosphate (IP-1) Accumulation Assay:
-
Principle: Activation of the NK2 receptor, a Gq-coupled receptor, stimulates phospholipase C, leading to the production of inositol (B14025) phosphates, including IP-1.[11][12]
-
Procedure: CHO cells expressing either NK1 or NK2 receptors were incubated with varying concentrations of the agonist (this compound or NKA). The accumulation of IP-1 was then measured using a commercially available assay kit.
-
Data Analysis: Concentration-response curves were generated, and the EC50 values (the concentration of the agonist that produces 50% of the maximal response) were determined. The pEC50 is the negative logarithm of the EC50.[6][8]
Intracellular Calcium Mobilization Assay:
-
Principle: The increase in inositol phosphates triggers the release of calcium from intracellular stores.[12][13]
-
Procedure: Cells were loaded with a calcium-sensitive fluorescent dye. Upon addition of the agonist, the change in intracellular calcium concentration was measured by detecting the change in fluorescence intensity.
-
Data Analysis: Similar to the IP-1 assay, concentration-response curves were constructed to determine the pEC50 values.[6]
Cyclic AMP (cAMP) Synthesis Assay:
-
Principle: While tachykinin receptors primarily signal through Gq, they can also couple to Gs, leading to the activation of adenylyl cyclase and the production of cAMP.[11][12]
-
Procedure: Cells were stimulated with the agonist, and the resulting increase in intracellular cAMP levels was quantified, in some cases using a CRE-LUC reporter system for enhanced sensitivity.[6]
-
Data Analysis: Concentration-response curves were used to calculate the pEC50 values.[6]
Visualizing the Methodologies and Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided.
Experimental workflow for determining potency and selectivity.
Simplified signaling pathway of the NK2 receptor.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound, A Selective and Potent NK2 Agonist - Creative Peptides [creative-peptides.com]
- 3. GR-64349 | NK2R agonist | Probechem Biochemicals [probechem.com]
- 4. Neurokinin A - Wikipedia [en.wikipedia.org]
- 5. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 137593-52-3 | MOLNOVA [molnova.com]
- 11. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Guide to GR 64349 and Other Tachykinin NK2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed and objective comparison of the tachykinin NK2 receptor agonist GR 64349 with other relevant agonists, focusing on their performance based on available experimental data. The information is intended to assist researchers in making informed decisions for their pharmacological studies and drug development programs.
Introduction to Tachykinin NK2 Receptor Agonists
The tachykinin neurokinin-2 (NK2) receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including smooth muscle contraction, inflammation, and nociception. Agonists of the NK2 receptor, such as the endogenous ligand Neurokinin A (NKA), have been investigated for their therapeutic potential in conditions like gastrointestinal and urinary bladder motility disorders. The development of selective and potent synthetic agonists is a key area of research to harness the therapeutic benefits while minimizing off-target effects. This guide focuses on this compound, a highly selective NK2 receptor agonist, and compares its pharmacological profile with other notable agonists.
Quantitative Comparison of NK2 Receptor Agonists
The following tables summarize the binding affinities and functional potencies of this compound and other key NK2 receptor agonists from various in vitro assays. This data is crucial for understanding the relative performance and selectivity of these compounds.
Table 1: Radioligand Binding Affinity at Human NK1 and NK2 Receptors
| Compound | NK2 Receptor (pKi) | NK1 Receptor (pKi) | Selectivity (NK1 Ki / NK2 Ki) |
| This compound | 7.77 ± 0.10[1][2][3] | < 5[1][2][3] | ~1,300-fold[2] |
| Neurokinin A (NKA) | 8.80 ± 0.04 | 7.63 ± 0.05 | 15-fold[2] |
| Substance P | 6.51 ± 0.05 | 8.65 ± 0.02 | 0.07-fold (NK1 selective)[2] |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Potency in IP-1 Accumulation Assay in CHO Cells Expressing Human Receptors
| Compound | NK2 Receptor (pEC50) | NK1 Receptor (pEC50) | Selectivity (NK1 EC50 / NK2 EC50) |
| This compound | 9.10 ± 0.16[1][2][3] | 5.95 ± 0.80[1][2][3] | 1,400-fold[2] |
| Neurokinin A (NKA) | 9.07 ± 0.12 | 8.01 ± 0.08 | 11-fold[2] |
| Substance P | 7.20 ± 0.05 (partial agonist)[1][4] | 8.93 ± 0.03 | 0.02-fold (NK1 selective)[2] |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.
Table 3: Functional Potency in Intracellular Calcium Mobilization Assay in CHO Cells Expressing Human Receptors
| Compound | NK2 Receptor (pEC50) | NK1 Receptor (pEC50) | Selectivity (NK1 EC50 / NK2 EC50) |
| This compound | 9.27 ± 0.26[1][2][3] | 6.55 ± 0.16[1][2][3] | 500-fold[2] |
| Neurokinin A (NKA) | 9.24 ± 0.13 | 8.24 ± 0.09 | 10-fold[2] |
| Substance P | 7.02 ± 0.06 | 9.38 ± 0.07 | 0.04-fold (NK1 selective)[2] |
Table 4: Functional Potency in cAMP Synthesis Assay in CHO Cells Expressing Human Receptors
| Compound | NK2 Receptor (pEC50) | NK1 Receptor (pEC50) | Selectivity (NK1 EC50 / NK2 EC50) |
| This compound | 10.66 ± 0.27[1][2][3] | 7.71 ± 0.41[1][2][3] | 900-fold[2] |
| Neurokinin A (NKA) | 10.36 ± 0.11 | 8.00 ± 0.12 | 229-fold[2] |
| Substance P | 8.87 ± 0.08 | 9.77 ± 0.12 | 0.13-fold (NK1 selective)[2] |
Performance Comparison
This compound consistently demonstrates exceptional selectivity for the NK2 receptor over the NK1 receptor across all tested modalities, ranging from approximately 500- to 1,400-fold.[2] This high degree of selectivity is a significant advantage, as activation of the NK1 receptor is associated with undesirable side effects such as hypotension and emesis.[5] In functional assays, this compound acts as a potent full agonist at the NK2 receptor, with pEC50 values in the nanomolar to sub-nanomolar range.[1][2][3]
Neurokinin A (NKA) , the endogenous agonist, is potent at the NK2 receptor but exhibits significantly lower selectivity compared to this compound, with only a 10- to 229-fold preference for the NK2 receptor depending on the assay.[2]
Substance P , the preferential endogenous ligand for the NK1 receptor, shows much lower affinity and potency at the NK2 receptor and acts as a partial agonist in the IP-1 accumulation assay.[1][4]
[Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA) is another potent and selective synthetic NK2 receptor agonist. While direct side-by-side comparative data with this compound in the same functional assays are limited in the public domain, studies have shown it to be approximately 74- to 105-fold more selective for NK2 over NK1 receptors in calcium mobilization assays.[6] In vivo studies have demonstrated that LMN-NKA induces urination and defecation through NK2 receptor activation, while higher doses can lead to NK1 receptor-mediated side effects like flushing and hypotension.[5][6][7] Notably, preliminary in vivo experiments in anesthetized rats suggest that this compound can increase bladder and colorectal pressure without inducing hypotension, a significant advantage over LMN-NKA.[2]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental procedures used to characterize these agonists, the following diagrams illustrate the NK2 receptor signaling cascade and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chronic, Twice-Daily Dosing of an NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10), Produces Consistent Drug-Induced Micturition and Defecation in Chronic Spinal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Selectivity Profile: GR 64349 vs. Substance P at Tachykinin Receptors
A comprehensive analysis of the binding affinities and functional potencies of the selective NK2 receptor agonist GR 64349 and the endogenous tachykinin Substance P.
This guide provides a detailed comparison of the selectivity profiles of the synthetic peptide this compound and the endogenous neuropeptide Substance P for the tachykinin receptors NK1, NK2, and NK3. The information is intended for researchers, scientists, and drug development professionals working in the field of pharmacology and neuroscience.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of this compound and Substance P at human recombinant tachykinin receptors. Data is compiled from radioligand binding assays and various in vitro functional assays.
Table 1: Binding Affinity (pKi) of this compound and Substance P at NK1 and NK2 Receptors
| Compound | NK1 Receptor (pKi) | NK2 Receptor (pKi) | Selectivity (NK2 vs. NK1) |
| This compound | <5[1][2] | 7.77 ± 0.10[1][2] | ~1,300-fold[3] |
| Substance P | High Affinity | Lower Affinity | ~138-fold (for NK1 over NK2)[3] |
Note: A lower pKi value indicates weaker binding affinity. The selectivity of Substance P for NK1 over NK2 is well-established, though specific pKi values for both receptors from a single comparative study were not detailed in the provided search results.
Table 2: Functional Potency (pEC50) of this compound at NK1 and NK2 Receptors
| Functional Assay | NK1 Receptor (pEC50) | NK2 Receptor (pEC50) | Selectivity (NK2 vs. NK1) |
| IP-1 Accumulation | 5.95 ± 0.80[1][3] | 9.10 ± 0.16[1][3] | ~1,400-fold[1][3] |
| Calcium Response | 6.55 ± 0.16[1][3] | 9.27 ± 0.26[1][3] | ~500-fold[1][3] |
| Cyclic AMP Synthesis | 7.71 ± 0.41[1][3] | 10.66 ± 0.27[1][3] | ~900-fold[1][3] |
Note: A higher pEC50 value indicates greater potency.
This compound demonstrates a remarkably high selectivity for the NK2 receptor over the NK1 receptor, with selectivity ratios ranging from approximately 500-fold to 1,400-fold depending on the functional assay.[1][3] The compound is also reported to have over 300-fold selectivity for NK2 receptors over NK3 receptors.[4][5] In contrast, Substance P is an endogenous ligand that preferentially binds to and activates the NK1 receptor.[6][7][8] While it can interact with NK2 and NK3 receptors, it does so with significantly lower affinity.[9] The binding affinity of Substance P for the NK2 receptor is reported to be reduced by a factor of 1700 compared to its affinity for the NK1 receptor.[10]
Mandatory Visualization
The following diagrams illustrate the receptor selectivity profiles of this compound and Substance P.
Caption: Receptor selectivity of this compound.
Caption: Receptor selectivity of Substance P.
Experimental Protocols
The data presented in this guide were derived from studies employing the following methodologies:
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound and Substance P for NK1 and NK2 receptors.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human recombinant NK1 or NK2 receptors were used.[2]
-
NK1 Receptor Assay:
-
Radioligand: [3H]-septide was used as the radiolabeled ligand for the NK1 receptor.[1][2]
-
Procedure: Cell membranes expressing the NK1 receptor were incubated with a fixed concentration of [3H]-septide and varying concentrations of the competing ligand (this compound or Substance P). Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. The amount of bound radioactivity was measured, and displacement curves were generated to calculate the Ki value.
-
-
NK2 Receptor Assay:
-
Radioligand: [125I]-Neurokinin A (NKA) was used as the radiolabeled ligand for the NK2 receptor.[1][2]
-
Procedure: Similar to the NK1 assay, cell membranes expressing the NK2 receptor were incubated with [125I]-NKA and competing ligands. The displacement of the radioligand was measured to determine the Ki of the test compounds.
-
2. In Vitro Functional Assays
-
Objective: To measure the functional potency (EC50) and efficacy of this compound and Substance P as agonists at NK1 and NK2 receptors.
-
Cell Lines: CHO cells expressing human recombinant NK1 or NK2 receptors.[2]
-
Assays Performed:
-
Inositol-1 Phosphate (IP-1) Accumulation: This assay measures the activation of the Gq protein-coupled signaling pathway. Cells were stimulated with varying concentrations of the agonists, and the accumulation of IP-1, a downstream product of phospholipase C activation, was quantified using a commercially available kit.[1][3]
-
Intracellular Calcium Mobilization: Tachykinin receptor activation leads to an increase in intracellular calcium levels. Cells were loaded with a calcium-sensitive fluorescent dye, and the change in fluorescence upon agonist stimulation was measured to determine the EC50.[1][3]
-
Cyclic AMP (cAMP) Synthesis: This assay assesses the coupling of the receptors to Gs or Gi signaling pathways. A CRE-LUC reporter system was used to enhance the sensitivity of the cAMP measurement. Cells were treated with the agonists, and the resulting change in luciferase activity, indicative of cAMP levels, was quantified.[3]
-
3. Signaling Pathway
The activation of tachykinin receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C. Tachykinin receptors can also couple to other G-proteins, leading to the modulation of adenylyl cyclase and cyclic AMP (cAMP) levels.[8]
Caption: Tachykinin receptor signaling pathway.
References
- 1. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | NK2 Receptors | Tocris Bioscience [tocris.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Modulating the tachykinin: Role of substance P and neurokinin receptor expression in ocular surface disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
GR 64349: A More Selective NK2 Receptor Agonist Than [beta-Ala8]-Neurokinin A-(4-10)
For researchers in pharmacology and drug development seeking a highly selective tool for studying the tachykinin NK2 receptor, GR 64349 emerges as a superior alternative to the commonly used agonist, [beta-Ala8]-Neurokinin A-(4-10). This guide provides a comprehensive comparison of the two compounds, supported by experimental data on their receptor binding affinities and functional potencies. Detailed methodologies of the key experiments are also presented to ensure reproducibility and aid in experimental design.
Superior Selectivity Profile of this compound
This compound demonstrates a significantly higher selectivity for the NK2 receptor over both NK1 and NK3 receptors compared to [beta-Ala8]-Neurokinin A-(4-10). This enhanced selectivity minimizes off-target effects, making it a more precise tool for elucidating the physiological and pathological roles of the NK2 receptor.
Comparative Analysis of Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (pKi) |
| This compound | NK1 | < 5[1][2][3] |
| NK2 | 7.77 ± 0.10[1][2][3] | |
| NK3 | >300-fold selectivity over NK2 | |
| [beta-Ala8]-NKA-(4-10) | NK1 | pIC50 data suggests lower affinity |
| NK2 | Ki of 1.9 ± 0.36 nM[4][5] | |
| NK3 | No available data |
Table 1: Comparison of Receptor Binding Affinities. Data presented as the negative logarithm of the inhibition constant (pKi) or as noted. A higher pKi value indicates a higher binding affinity.
Enhanced Functional Potency and Selectivity
Functional assays, which measure the biological response triggered by an agonist, further underscore the superior selectivity of this compound. Across various signaling pathways, including inositol (B14025) phosphate (B84403) accumulation, calcium mobilization, and cyclic AMP (cAMP) synthesis, this compound consistently demonstrates high potency at the NK2 receptor with significantly lower potency at the NK1 receptor.
For instance, in inositol phosphate accumulation assays, this compound has a pEC50 of 9.10 at the NK2 receptor, compared to 5.95 at the NK1 receptor, representing a 1,400-fold greater potency at the NK2 receptor.[1][2][3] Similarly, in calcium mobilization assays, it is 500-fold more potent at the NK2 receptor (pEC50 9.27) than the NK1 receptor (pEC50 6.55).[1][2][3] The selectivity is even more pronounced in cAMP synthesis assays, where this compound is almost 900-fold more potent at the NK2 receptor.[1][2][3]
In contrast, [beta-Ala8]-Neurokinin A-(4-10) exhibits a lower, though still significant, selectivity for the NK2 receptor. In cAMP stimulation assays, it showed the greatest selectivity for NK2 over NK1 receptors among the analogs tested, with a 244-fold difference in EC50 values.[6][7]
| Compound | Assay | Receptor | Functional Potency (pEC50) | Selectivity Ratio (NK2/NK1) |
| This compound | Inositol Phosphate | NK1 | 5.95 ± 0.80[1][2][3] | 1400-fold |
| NK2 | 9.10 ± 0.16[1][2][3] | |||
| Calcium Mobilization | NK1 | 6.55 ± 0.16[1][2][3] | 500-fold | |
| NK2 | 9.27 ± 0.26[1][2][3] | |||
| cAMP Synthesis | NK1 | 7.71 ± 0.41[1][2][3] | ~900-fold | |
| NK2 | 10.66 ± 0.27[1][2][3] | |||
| [beta-Ala8]-NKA-(4-10) | Calcium Mobilization | NK1 | 7.42 ± 0.04 | 54-fold |
| NK2 | 9.15 ± 0.08 | |||
| cAMP Synthesis | NK1 | 6.78 ± 0.11 | 244-fold[6][7] | |
| NK2 | 9.17 ± 0.05 |
Table 2: Comparison of Functional Potencies. Data presented as the negative logarithm of the half-maximal effective concentration (pEC50). A higher pEC50 value indicates greater potency.
Understanding the Mechanism: NK2 Receptor Signaling
The tachykinin NK2 receptor is a G protein-coupled receptor (GPCR). Upon activation by an agonist like this compound, it primarily couples to Gq/11 proteins. This initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Additionally, the NK2 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.
Caption: NK2 Receptor Signaling Pathway.
Experimental Methodologies
To ensure the validity and reproducibility of the presented data, detailed experimental protocols for the key assays are provided below.
Radioligand Binding Assays
This protocol outlines the procedure for determining the binding affinity of test compounds to tachykinin receptors.
Caption: Radioligand Binding Assay Workflow.
Cell Lines and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either human recombinant NK1 or NK2 receptors were used. Cell membranes were prepared by homogenization in a buffer solution, followed by centrifugation to pellet the membranes, which were then resuspended in the assay buffer.
Radioligands:
-
NK1 Receptor: [³H]-septide
-
NK2 Receptor: [¹²⁵I]-Neurokinin A
Assay Procedure: Cell membranes were incubated with the respective radioligand and varying concentrations of the test compound in a binding buffer. The reaction was allowed to reach equilibrium. Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.
Separation and Detection: The incubation was terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters were then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters was quantified using a scintillation counter.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) was determined by non-linear regression analysis. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation.
Functional Assays
Inositol Phosphate (IP) Accumulation Assay: This assay measures the accumulation of inositol phosphates, a downstream product of Gq/11 activation.
-
Cell Culture: CHO cells expressing NK1 or NK2 receptors were cultured and seeded in multi-well plates.
-
Labeling: Cells were labeled overnight with [³H]-myo-inositol.
-
Stimulation: The cells were then stimulated with various concentrations of the test compounds in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction and Quantification: The reaction was stopped, and the accumulated [³H]-inositol phosphates were extracted and quantified by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) was determined.
Intracellular Calcium Mobilization Assay: This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Preparation: CHO cells expressing NK1 or NK2 receptors were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Stimulation: The cells were then exposed to different concentrations of the test compounds.
-
Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, was measured using a fluorescence plate reader.
-
Data Analysis: The EC50 values were calculated from the concentration-response curves.
Cyclic AMP (cAMP) Synthesis Assay: This assay quantifies the production of cAMP, a second messenger generated upon Gs protein activation.
-
Cell Culture: CHO cells expressing NK1 or NK2 receptors were used.
-
Stimulation: Cells were stimulated with a range of concentrations of the test compounds in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Detection: The intracellular cAMP levels were measured using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay.
-
Data Analysis: EC50 values were determined from the concentration-response curves.
Conclusion
The experimental data clearly demonstrates that this compound is a more selective and potent agonist for the NK2 receptor compared to [beta-Ala8]-Neurokinin A-(4-10). Its minimal activity at the NK1 and NK3 receptors reduces the likelihood of confounding results due to off-target effects. For researchers investigating the specific functions of the NK2 receptor, this compound offers a more precise and reliable pharmacological tool. The detailed protocols provided in this guide should facilitate the replication of these findings and the design of future experiments in the field of tachykinin research.
References
- 1. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors [ouci.dntb.gov.ua]
- 5. [3H][beta-Ala8]neurokinin A-(4-10): a novel, selective radioligand for the tachykinin NK2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
A Comparative Guide to the In Vivo Side Effects of GR 64349 and Other Tachykinin Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo side effects of the selective tachykinin NK2 receptor agonist, GR 64349, and other tachykinin agonists. The information is compiled from available preclinical data to assist in the evaluation of these compounds for further research and development.
Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are a family of neuropeptides that mediate a wide range of biological effects through the activation of three main G-protein coupled receptors: NK1, NK2, and NK3.[1] While agonists of these receptors have therapeutic potential, their clinical utility is often limited by on-target and off-target side effects. This compound is a potent and selective agonist for the tachykinin NK2 receptor.[2]
Quantitative Comparison of In Vivo Side Effects
Direct comparative in vivo side effect studies for this compound against a broad spectrum of tachykinin agonists are limited in publicly accessible literature. However, by compiling data from various preclinical studies, a comparative profile can be constructed. The following table summarizes the observed in vivo side effects of this compound, the endogenous ligand Neurokinin A (NKA), and a selective NK1 receptor agonist, [Sar9, Met(O2)11]-Substance P, in rats.
| Side Effect | This compound (NK2 Agonist) | Neurokinin A (NKA) (NK1/NK2 Agonist) | [Sar9, Met(O2)11]-Substance P (NK1 Agonist) |
| Hypotension | Not apparent at doses up to 30 µg/kg IV.[3] | Transient hypotension observed, particularly with IV administration.[3] | Potent induction of hypotension. |
| Cardiovascular | Dose-dependent increase in heart rate and ventricular contractility.[4] A depressor response preceded the pressor effect at higher doses.[4] | Increases in mean arterial blood pressure and heart rate. | Pronounced increase in vascular permeability. |
| Smooth Muscle Contraction | Potent contraction of bladder and colorectal smooth muscle.[3][5] | Contraction of bladder and other smooth muscles.[6] | Potent contraction of various smooth muscles. |
| Behavioral Effects | Transient flushing of ears and paws at higher doses.[3] | Can induce grooming, scratching, and vocalization. | Induces scratching and biting behaviors. |
| Gastrointestinal | Increases colorectal pressure, indicating prokinetic activity.[3] | Potent prokinetic effects. | Can induce diarrhea and intestinal motility. |
| Receptor Selectivity | Highly selective for NK2 over NK1 (>1000-fold) and NK3 (>300-fold) receptors. | Preferential for NK2 but also activates NK1 receptors.[7] | Highly selective for NK1 receptors.[8] |
Note: The effects listed are dose-dependent and can vary based on the animal model and route of administration.
Experimental Protocols
The data presented above are derived from in vivo studies, typically conducted in rodents. Below is a representative experimental protocol for assessing the cardiovascular and behavioral side effects of tachykinin agonists.
Objective: To evaluate and compare the in vivo cardiovascular and behavioral side effects of this compound and other tachykinin agonists following intravenous administration in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound, Neurokinin A, [Sar9, Met(O2)11]-Substance P
-
Urethane (B1682113) anesthetic
-
Saline (0.9% NaCl)
-
Pressure transducer and data acquisition system
-
Intravenous catheters
Procedure:
-
Animal Preparation: Rats are anesthetized with urethane (1.25 g/kg, i.p.). The trachea is cannulated to ensure a clear airway. The right femoral artery is catheterized for continuous monitoring of arterial blood pressure and heart rate. The right femoral vein is catheterized for drug administration.
-
Acclimatization: Following surgery, the animals are allowed to stabilize for a period of 30 minutes.
-
Drug Administration: The tachykinin agonists are dissolved in saline and administered as an intravenous bolus in a dose-escalating manner. Each dose is followed by a sufficient washout period to allow cardiovascular parameters to return to baseline.
-
Data Collection: Mean arterial pressure (MAP) and heart rate (HR) are continuously recorded throughout the experiment. Behavioral responses, such as flushing of the skin (observed on ears and paws), are noted by a trained observer.
-
Data Analysis: Changes in MAP and HR from baseline are calculated for each dose of the test compounds. Dose-response curves are generated to compare the potency of the agonists in inducing cardiovascular side effects. Behavioral observations are scored and compared across treatment groups.
Visualizing Key Processes
To further understand the context of these comparisons, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow, and the classification of the compared agonists.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, A Selective and Potent NK2 Agonist - Creative Peptides [creative-peptides.com]
- 5. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo effects of neurokinin B on rat urinary bladder motility: involvement of tachykinin NK1 and NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological and pharmacological characterization of the spinal tachykinin NK2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting GR 64349 Over Endogenous Ligands for Tachykinin NK2 Receptor Studies
In the realm of G-protein coupled receptor (GPCR) research, the choice of agonist is a critical determinant of experimental outcomes. While endogenous ligands are the natural activators of these receptors, synthetic agonists often provide distinct advantages in terms of selectivity and stability, enabling more precise dissection of cellular signaling pathways. This guide provides a comprehensive justification for the use of the synthetic tachykinin NK2 receptor agonist, GR 64349, over its endogenous counterparts, primarily Neurokinin A (NKA).
The primary rationale for selecting this compound lies in its exceptional selectivity for the NK2 receptor over other tachykinin receptors, particularly the NK1 receptor.[1][2] This high selectivity minimizes off-target effects, ensuring that the observed biological responses can be confidently attributed to the activation of the NK2 receptor. In contrast, endogenous tachykinins like NKA and Substance P exhibit significant cross-reactivity with multiple receptor subtypes, which can confound experimental results.[3]
Quantitative Comparison of this compound and Endogenous Ligands
The superior pharmacological profile of this compound is evident in its binding affinity and functional potency. The following tables summarize key quantitative data from radioligand binding and functional assays, comparing this compound with the endogenous ligands NKA and Substance P at human recombinant NK1 and NK2 receptors.
Table 1: Radioligand Binding Affinity (pKi)
| Ligand | NK2 Receptor (pKi) | NK1 Receptor (pKi) | Selectivity (NK2 vs. NK1) |
| This compound | 7.77 ± 0.10[1] | <5[1] | ~1,300-fold[1] |
| Neurokinin A (NKA) | ~8.27 | ~7.12 | ~15-fold[1] |
| Substance P | ~7.77 | ~9.0 | ~0.06-fold (138-fold selective for NK1)[1] |
Higher pKi values indicate stronger binding affinity.
Table 2: Functional Potency (pEC50) in In Vitro Assays
| Assay | Ligand | NK2 Receptor (pEC50) | NK1 Receptor (pEC50) | Potency Ratio (NK2 vs. NK1) |
| IP-1 Accumulation | This compound | 9.10 ± 0.16[1] | 5.95 ± 0.80[1] | ~1,400-fold[1] |
| Neurokinin A (NKA) | Potent full agonist[1] | More potent than this compound[1] | ||
| Substance P | Less potent partial agonist[1] | Potent full agonist[1] | ||
| Intracellular Calcium Release | This compound | 9.27 ± 0.26[1] | 6.55 ± 0.16[1] | ~500-fold[1] |
| cAMP Synthesis | This compound | 10.66 ± 0.27[1] | 7.71 ± 0.41[1] | ~900-fold[1] |
Higher pEC50 values indicate greater potency.
Signaling Pathways and Experimental Workflows
The tachykinin NK2 receptor is known to couple to multiple G-protein signaling pathways, primarily Gq and Gs. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The Gs pathway, on the other hand, activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.
The high selectivity of this compound allows researchers to specifically probe the consequences of NK2 receptor activation without the confounding activation of NK1 receptors, which can also modulate similar signaling cascades.
The following diagram illustrates a typical experimental workflow for comparing the selectivity of this compound to endogenous ligands.
Detailed Experimental Protocols
The following are summaries of the methodologies used to generate the data presented above.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound and endogenous ligands to NK1 and NK2 receptors.
-
Methodology:
-
Membranes from CHO cells stably expressing either human recombinant NK1 or NK2 receptors are prepared.
-
For NK2 receptor binding, membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]-NKA) and varying concentrations of the competitor ligand (this compound, NKA, or Substance P).[1]
-
For NK1 receptor binding, a similar protocol is followed using a different radiolabeled ligand (e.g., [³H]-septide).[1]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The amount of bound radioactivity is measured, and displacement curves are generated to calculate the inhibitory constant (Ki).
-
2. Inositol-1-Phosphate (IP-1) Accumulation Assay
-
Objective: To measure the functional potency (EC50) of agonists in activating the Gq pathway.
-
Methodology:
-
CHO cells expressing either NK1 or NK2 receptors are seeded in microplates.
-
Cells are incubated with varying concentrations of the test agonists (this compound, NKA, or Substance P).
-
The reaction is stopped, and the cells are lysed.
-
The amount of accumulated IP-1, a stable downstream metabolite of IP3, is quantified using a commercially available kit (e.g., HTRF).
-
Concentration-response curves are plotted to determine the EC50 values.[1]
-
3. Intracellular Calcium Mobilization Assay
-
Objective: To assess the ability of agonists to induce calcium release, another hallmark of Gq activation.
-
Methodology:
-
Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured.
-
Agonists are added at various concentrations, and the change in fluorescence intensity, corresponding to the increase in intracellular calcium, is recorded over time using a fluorescence plate reader.
-
The peak fluorescence response at each agonist concentration is used to generate concentration-response curves and calculate EC50 values.[1]
-
4. Cyclic AMP (cAMP) Synthesis Assay
-
Objective: To determine the functional potency (EC50) of agonists in activating the Gs pathway.
-
Methodology:
-
Cells expressing the target receptor are treated with the test agonists in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
EC50 values are determined from the resulting concentration-response curves.[1]
-
Justification for Using this compound: A Logical Framework
The decision to use this compound over endogenous ligands can be summarized in the following logical progression:
References
- 1. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Selective and Potent NK2 Agonist - Creative Peptides [creative-peptides.com]
- 3. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GR 64349: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized compounds like GR 64349 are paramount for ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information, including detailed operational and disposal plans for this compound, a potent and selective tachykinin neurokinin 2 (NK2) receptor agonist. By adhering to these procedures, laboratories can mitigate risks, prevent environmental contamination, and uphold the highest standards of laboratory safety.
Essential Safety and Handling Precautions
This compound is a peptide-based compound intended for laboratory research use.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety protocols for handling potent biological agents should be strictly followed.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound in either solid or solution form.
Engineering Controls: Handle the lyophilized powder and concentrated stock solutions in a certified chemical fume hood to prevent inhalation of any aerosolized particles. A well-ventilated laboratory space is crucial for all subsequent handling.
Spill Response: In the event of a spill, secure the area immediately. For a solid spill, gently cover it with absorbent paper wetted with a suitable deactivating agent (e.g., a fresh 10% bleach solution) to avoid raising dust. For a liquid spill, cover it with an inert absorbent material and then treat the area with a deactivating solution. All cleanup materials must be collected and disposed of as hazardous chemical waste.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and copious amounts of water. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: If the individual is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.
Physical and Chemical Properties of this compound
Understanding the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Name | [Lys³,Gly⁸,R-γ-lactam-Leu⁹]-NKA(3-10) |
| CAS Number | 137593-52-3[1] |
| Molecular Formula | C₄₂H₆₈N₁₀O₁₁S[1] |
| Molecular Weight | 921.12 g/mol [1] |
| Appearance | Lyophilized solid |
| Solubility | Soluble to 1 mg/mL in water[1] |
| Storage | Store at -20°C[1] |
Proper Disposal Procedures for this compound
The proper disposal of this compound and its associated waste is critical to prevent the release of this biologically active peptide into the environment. The following step-by-step procedures should be followed in consultation with your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation
At the point of generation, all waste materials that have come into contact with this compound must be segregated into designated, clearly labeled waste streams:
-
Solid Waste: Includes contaminated vials, pipette tips, gloves, and other disposable labware.
-
Liquid Waste: Encompasses unused or expired this compound solutions, as well as aqueous waste from experimental procedures.
-
Sharps Waste: Consists of needles, syringes, and any other contaminated items that could puncture skin.
Step 2: Chemical Inactivation of Liquid Waste
Due to its high potency, all liquid waste containing this compound must be chemically inactivated before disposal. This process aims to hydrolyze the peptide bonds, rendering the compound biologically inactive.
Experimental Protocol for Chemical Inactivation:
-
Collection: Collect all aqueous waste containing this compound in a designated, properly labeled, and chemically resistant container.
-
Basification: Working in a chemical fume hood, slowly add a 10 M sodium hydroxide (B78521) (NaOH) solution to the waste to raise the pH to >12. This strong alkaline condition will catalyze the hydrolysis of the peptide.
-
Incubation: Allow the basic solution to stand for at least 24 hours at room temperature to ensure complete degradation of the peptide.
-
Neutralization: After the incubation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding an appropriate acid (e.g., 1 M hydrochloric acid). Monitor the pH carefully.
-
Final Disposal: Once neutralized, consult your institutional EHS guidelines for the final disposal of the treated liquid waste. Drain disposal is generally not recommended without explicit EHS approval.
Step 3: Disposal of Solid and Sharps Waste
-
Solid Waste: All non-sharp solid waste contaminated with this compound should be placed in a designated hazardous waste container. This container should be clearly labeled as "Hazardous Chemical Waste" and include the name of the compound.
-
Sharps Waste: All sharps contaminated with this compound must be immediately placed in a designated, puncture-resistant, and leak-proof sharps container. These containers should be labeled as "Pharmaceutical Sharps Waste." Do not overfill sharps containers.
Step 4: Final Waste Pickup
Once waste containers are full, they should be securely sealed and stored in a designated satellite accumulation area. Contact your institution's EHS department to arrange for the pickup and final disposal by a licensed hazardous waste contractor.
Mechanism of Action: Tachykinin NK2 Receptor Signaling Pathway
This compound exerts its biological effects by acting as a selective agonist for the tachykinin NK2 receptor, which is a G protein-coupled receptor (GPCR).[2][3] The activation of this receptor initiates a well-defined intracellular signaling cascade.
Caption: this compound activates the NK2 receptor, leading to downstream signaling.
By providing this comprehensive guidance, we aim to empower researchers to handle and dispose of this compound with the utmost care, fostering a culture of safety and responsibility within the scientific community. Always remember that these guidelines are a supplement to, not a replacement for, the specific protocols and regulations set forth by your institution's Environmental Health and Safety department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
